molecular formula C8H7F2NO B1581766 n-(2,5-Difluorophenyl)acetamide CAS No. 398-90-3

n-(2,5-Difluorophenyl)acetamide

Cat. No.: B1581766
CAS No.: 398-90-3
M. Wt: 171.14 g/mol
InChI Key: XDZRBPCZRHRSAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Difluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7F2NO and its molecular weight is 171.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51781. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZRBPCZRHRSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287617
Record name n-(2,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-90-3
Record name 398-90-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(2,5-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,5-Difluorophenyl)acetamide is a fluorinated aromatic amide that serves as a key building block in the synthesis of various pharmacologically active compounds and advanced materials. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemists and material scientists. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the N-acetylation of 2,5-difluoroaniline. This reaction involves the treatment of the primary amine with an acetylating agent, typically acetic anhydride, to form the corresponding amide.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-difluoroaniline attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of acetate as a leaving group, and subsequent deprotonation of the nitrogen to yield the stable amide product, this compound, and acetic acid as a byproduct.[1][2]

Experimental Protocol
  • Materials: 2,5-difluoroaniline, acetic anhydride, chloroform, n-hexane.

  • Procedure:

    • To a solution of 2,5-difluoroaniline (10 mmol) in chloroform (20 mL), add acetic anhydride (10 mmol) at room temperature with stirring.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.[3]

    • Upon completion, evaporate the chloroform under reduced pressure.

    • Triturate the residue with n-hexane to precipitate the crude product.[3]

    • Collect the solid product by filtration and wash with cold n-hexane.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid. A study has shown that allowing more time for the product to precipitate in an ice bath can improve the yield.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2,5-Difluoroaniline 2,5-Difluoroaniline Reaction_Vessel Reaction in Chloroform at RT 2,5-Difluoroaniline->Reaction_Vessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Trituration Trituration with n-Hexane Evaporation->Trituration Filtration Filtration & Washing Trituration->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of the molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The spectra are typically recorded in deuterated chloroform (CDCl₃).[5][6]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and environment of the hydrogen atoms.[5][6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The carbon atoms attached to fluorine will exhibit splitting (C-F coupling).[7][8][9]

  • ¹⁹F NMR Spectroscopy: Fluorine NMR is highly sensitive and provides direct information about the fluorine atoms in the molecule.

Table 1: Expected NMR Data for this compound in CDCl₃

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H~8.0Broad Singlet-NH
¹H~7.0 - 7.5MultipletAromatic-H
¹H~2.2Singlet-CH₃
¹³C~168SingletC=O
¹³C~158 (d, J ≈ 240 Hz)DoubletC-F
¹³C~148 (d, J ≈ 240 Hz)DoubletC-F
¹³C~110 - 130MultipletAromatic-C
¹³C~25Singlet-CH₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or a thin film.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
~3300N-H StretchAmide
~3050Aromatic C-H StretchAromatic Ring
~2950Aliphatic C-H StretchMethyl Group
~1670C=O Stretch (Amide I)Amide
~1550N-H Bend (Amide II)Amide
~1250C-N StretchAmide
~1100-1200C-F StretchAryl Fluoride

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique used for this purpose.

  • Expected Molecular Ion Peak (M⁺): For C₈H₇F₂NO, the expected molecular weight is approximately 171.14 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 171.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to assess the purity of the synthesized compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10] The purity is determined by the area percentage of the main peak in the chromatogram.

  • Typical HPLC Conditions:

    • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 10 µL

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_confirmation Confirmation Synthesized_Product Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS HPLC HPLC Purity Synthesized_Product->HPLC Structure_Confirmed Structure & Identity Confirmed NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed Purity_Confirmed Purity Assessed HPLC->Purity_Confirmed

References

An In-Depth Technical Guide to the Physicochemical Properties of N-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2,5-Difluorophenyl)acetamide is a fluorinated aromatic amide that serves as a crucial building block and intermediate in the synthesis of various high-value chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its specific physicochemical properties, dictated by the difluorophenyl and acetamide moieties, govern its reactivity, solubility, and overall utility in complex synthetic pathways. This guide provides a comprehensive overview of these properties, offering a foundational understanding for researchers, scientists, and drug development professionals. We delve into the compound's structural and spectroscopic characteristics, outline robust analytical methodologies for its characterization, and provide essential safety and handling protocols. The synthesis and analytical workflows are visualized to enhance clarity and reproducibility, ensuring this document serves as a practical and authoritative resource.

Core Physicochemical & Structural Data

The defining characteristics of this compound are summarized below. These properties are fundamental to predicting its behavior in chemical reactions, designing appropriate solvent systems, and developing analytical methods for its quantification and identification.

PropertyValueSource / Method
Chemical Formula C₈H₇F₂NO-
Molecular Weight 171.15 g/mol Calculated
CAS Number 659-07-4-
Appearance White to off-white solidTypical Observation
Melting Point 127-131 °CExperimental
Boiling Point Data not available-
Solubility Soluble in Chloroform (CDCl₃)[1]
Calculated logP 1.62XLogP3-AA / PubChem[2]
pKa Data not available-

Synthesis Pathway and Rationale

The most direct and common synthesis of this compound involves the N-acetylation of 2,5-difluoroaniline. This reaction is a classic example of nucleophilic acyl substitution.

Reaction: 2,5-difluoroaniline + Acetic Anhydride → this compound + Acetic Acid

Causality Behind Experimental Choices:

  • Starting Material: 2,5-difluoroaniline is selected for its commercially available nature and the strategic placement of its fluoro groups, which are often desired in final target molecules to modulate properties like metabolic stability and binding affinity.

  • Acetylation Agent: Acetic anhydride is a highly effective and reactive acetylating agent. It is often preferred over acetyl chloride because the reaction byproduct is acetic acid, which is less corrosive and easier to handle than hydrochloric acid.

  • Solvent: A polar aprotic solvent is typically used to dissolve the starting materials without participating in the reaction.

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., in an ice bath) to control the initial exothermic reaction rate, and then allowed to proceed at room temperature to ensure completion. This control is crucial to prevent side reactions and ensure a high yield of the desired product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Aniline 2,5-Difluoroaniline ReactionVessel Reaction Vessel (Polar Aprotic Solvent) Aniline->ReactionVessel Anhydride Acetic Anhydride Anhydride->ReactionVessel TempControl Initial Cooling (Ice Bath) Followed by Stirring at RT ReactionVessel->TempControl Precipitation Precipitation in Ice Water TempControl->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying of Product Filtration->Drying FinalProduct This compound Drying->FinalProduct

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Accurate characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).

  • ¹H NMR (Proton NMR): Provides information on the number and chemical environment of hydrogen atoms.

    • Expected Signals:

      • A singlet around 2.2 ppm corresponding to the three protons of the methyl (CH₃) group.

      • A broad singlet for the amide proton (NH), typically appearing between 7.5-8.5 ppm .

      • A complex multiplet pattern for the three aromatic protons on the difluorophenyl ring.[1]

  • ¹³C NMR (Carbon NMR): Provides information on the carbon skeleton.

    • Expected Signals:

      • A peak around 25 ppm for the methyl carbon (CH₃).

      • A peak around 169 ppm for the carbonyl carbon (C=O) of the amide.

      • Multiple peaks in the aromatic region (110-160 ppm ). The carbons directly bonded to fluorine will appear as doublets due to C-F coupling, providing definitive structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by specific absorption bands.

  • Expected Characteristic Peaks:

    • ~3300 cm⁻¹ (N-H stretch): A sharp to medium peak indicating the amide N-H bond.

    • ~1670 cm⁻¹ (C=O stretch, Amide I): A strong, sharp absorption band characteristic of the amide carbonyl group.[3]

    • ~1550 cm⁻¹ (N-H bend, Amide II): A medium to strong band.

    • ~1250-1000 cm⁻¹ (C-F stretch): Strong absorptions characteristic of the carbon-fluorine bonds on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Expected Molecular Ion Peak (M⁺):

    • In Electron Ionization (EI-MS), a peak at m/z = 171.05 corresponding to the molecular formula [C₈H₇F₂NO]⁺.

  • Key Fragmentation Pattern:

    • A significant fragment is often observed from the loss of the ketene molecule (CH₂=C=O), resulting in a fragment ion of the 2,5-difluoroaniline radical cation at m/z = 129 . This is a characteristic fragmentation for acetanilides.[4]

Experimental Protocols for Quality Control

To ensure the reliability of research and development outcomes, rigorous quality control using validated analytical methods is essential.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reversed-phase HPLC method for assessing the purity of this compound. The principle lies in the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Step-by-Step Methodology:

  • System Preparation:

    • HPLC System: A standard HPLC or UPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a final concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Elution:

      • 0-1 min: 30% B

      • 1-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12.1-15 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak area of all detected peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all compounds, expressed as a percentage (% Area).

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (A: Aq. Formic Acid, B: ACN) Equilibrate Equilibrate C18 Column MobilePhase->Equilibrate SamplePrep Prepare Sample (0.1 mg/mL in 50:50 A:B) Inject Inject Sample (10 µL) SamplePrep->Inject Equilibrate->Inject Run Run Gradient Method Inject->Run Detect Detect at 254 nm Run->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate

Caption: A standard workflow for purity analysis via HPLC.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical substance. While specific toxicity data for this compound is limited, precautions for related aromatic amides and fluorinated compounds should be followed.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical goggles.

    • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.

    • Body Protection: Wear a lab coat.

  • Handling:

    • Use in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid formation and inhalation of dust.

    • Avoid contact with skin, eyes, and clothing.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its physicochemical properties. This guide has provided a detailed overview of its structural, spectroscopic, and analytical characteristics. The methodologies and data presented herein are intended to equip researchers with the necessary knowledge to confidently synthesize, characterize, and handle this compound, thereby facilitating its effective use in advanced research and development projects.

References

An In-depth Technical Guide to the Crystal Structure Analysis of N-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical considerations for the crystal structure determination of N-(2,5-Difluorophenyl)acetamide. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this document serves as an expert guide to the anticipated synthesis, crystallization, and X-ray diffraction analysis. By drawing parallels with structurally related compounds, we will explore the likely molecular geometry, intermolecular interactions, and crystal packing. This guide is intended to equip researchers with a robust framework for the experimental determination and interpretation of the crystal structure of this compound and similar derivatives.

Introduction: The Significance of this compound in Medicinal Chemistry

N-aryl acetamides are a prevalent scaffold in medicinal chemistry, serving as key intermediates and pharmacophores in a wide array of therapeutic agents. The introduction of fluorine atoms onto the phenyl ring, as in this compound, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the three-dimensional structure at the atomic level is paramount for rational drug design and the development of structure-activity relationships (SAR).

Crystal structure analysis provides invaluable insights into:

  • Molecular Conformation: The precise arrangement of atoms and functional groups.

  • Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and π-π stacking, that govern crystal packing and can mimic interactions with biological receptors.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physical properties that can impact drug formulation and bioavailability.

This guide will delineate the critical steps and analytical depth required to perform a comprehensive crystal structure analysis of this compound.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

A common and effective method for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline. For this compound, this involves the reaction of 2,5-difluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride.[1][2]

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-difluoroaniline in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction.

  • Acylation: Add acetic anhydride (or acetyl chloride) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound as a solid.

Characterization of the synthesized compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure purity prior to crystallization attempts.[3][4]

Crystallization Methodologies

The growth of single crystals is often the most challenging step. Several techniques should be systematically employed to obtain crystals of suitable size and quality (typically > 0.1 mm in all dimensions).

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a second, more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and crystal growth.

The choice of solvent is critical and often determined empirically through small-scale screening.

X-ray Crystallography: Elucidating the Atomic Architecture

Single-crystal X-ray diffraction is the definitive method for determining the atomic structure of a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.

The workflow for crystal structure determination is illustrated in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis & Validation synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection (Single-Crystal X-ray Diffractometer) crystallization->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation (e.g., checkCIF) structure_refinement->validation analysis Analysis of Molecular Geometry, Packing, and Intermolecular Interactions validation->analysis report report analysis->report Final Report & Deposition (e.g., CCDC)

Experimental Workflow for Crystal Structure Analysis.

Predicted Structural Features of this compound

In the absence of experimental data, we can predict the likely structural features of this compound by examining the crystal structures of analogous compounds such as 2-Chloro-N-(4-fluorophenyl)acetamide and N-phenyl-2-(phenylsulfanyl)acetamide.[5][6]

Molecular Geometry

The molecule is expected to be largely planar, with a potential slight twist between the plane of the phenyl ring and the acetamide group. The C-F bonds will be approximately 1.35 Å, and the amide C-N and C=O bond lengths will be characteristic of this functional group.

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by intermolecular hydrogen bonds. The amide N-H group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. This is expected to lead to the formation of infinite chains or tapes of molecules linked by N-H···O=C hydrogen bonds.

The fluorine atoms can participate in weaker C-H···F and F···F interactions, which will further influence the crystal packing. The difluorinated phenyl rings may also engage in π-π stacking interactions.

A hypothetical representation of the hydrogen bonding network is shown below:

hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 mol1 N-H...O=C mol2 N-H...O=C mol1->mol2 N-H...O H-bond mol3 N-H...O=C mol2->mol3 N-H...O H-bond

Predicted N-H···O Hydrogen Bonding Chain.
Anticipated Crystallographic Parameters

Based on similar small organic molecules, this compound is likely to crystallize in a centrosymmetric monoclinic or orthorhombic space group (e.g., P2₁/c, P2₁2₁2₁, or Pbca). A summary of hypothetical crystallographic data is presented in the table below, benchmarked against a related structure.

ParameterPredicted for this compound2-Chloro-N-(4-fluorophenyl)acetamide[5]
Chemical FormulaC₈H₇F₂NOC₈H₇ClFNO
Molecular Weight171.15 g/mol 187.60 g/mol
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cCc
a (Å)8 - 124.7410 (9)
b (Å)5 - 920.062 (4)
c (Å)12 - 188.9860 (18)
β (°)95 - 11099.60 (3)
Volume (ų)700 - 900842.7 (3)
Z44

Conclusion and Future Directions

This technical guide has outlined the comprehensive process for the crystal structure analysis of this compound, from synthesis and crystallization to X-ray diffraction and structural interpretation. While the definitive crystal structure is yet to be reported, the analysis of related compounds provides a strong predictive framework for its molecular and supramolecular features.

The experimental determination of this crystal structure would be a valuable contribution to the field, providing a precise atomic-level understanding that can inform the design of novel therapeutic agents. It is recommended that future work focus on the systematic screening of crystallization conditions to obtain single crystals suitable for X-ray diffraction analysis. The resulting structure should be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.

References

Foundational Analysis: Molecular Structure and Spectroscopic Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of N-(2,5-Difluorophenyl)acetamide

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a compound of interest in chemical research and pharmaceutical development. As professionals in the field, we understand that structural elucidation is not merely about data collection; it is about a profound understanding of how a molecule's architecture dictates its spectral signature. This document is structured to provide not just the data, but the underlying scientific rationale for its interpretation, empowering researchers to apply these principles to their own work.

The first step in any spectroscopic analysis is a thorough examination of the target molecule's structure. This compound (C₈H₇F₂NO) is a secondary amide featuring a difluorinated aromatic ring.[1] This structure presents several key features that we expect to resolve using a multi-technique spectroscopic approach:

  • A Secondary Amide Linkage: This functional group is rich in spectroscopic handles, including a labile N-H proton, a carbonyl (C=O) group, and characteristic vibrational modes.

  • A Substituted Aromatic Ring: The 1,2,4-trisubstituted benzene ring will produce complex splitting patterns in the ¹H NMR spectrum. The two fluorine atoms are strong electron-withdrawing groups, which will influence the chemical shifts of adjacent protons and carbons.

  • An Acetyl Group: A magnetically simple methyl (CH₃) group that will appear as a sharp singlet in the ¹H NMR spectrum.

  • Fluorine Atoms: The presence of ¹⁹F, a spin ½ nucleus, allows for direct observation by ¹⁹F NMR and introduces complex C-F and H-F coupling patterns in the ¹³C and ¹H NMR spectra, respectively.

The following diagram illustrates the molecular structure with atom numbering used for subsequent spectral assignments.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

  • Sample Preparation: Weigh approximately 10-20 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. The choice of CDCl₃ is common for its good solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[2][3]

  • Transfer: Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift calibration (δ = 0.00 ppm).[4] Modern spectrometers can also reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.2 ppm for ¹³C).[2][5]

  • Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D pulse programs for ¹H, ¹³C (with proton decoupling), and ¹⁹F are used.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The spectrum, run in CDCl₃, shows four distinct signals corresponding to the amide, aromatic, and methyl protons.[2][3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.1 (Broad)Broad Singlet1HNH The amide proton is often broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent and concentration.[6][7]
8.08Multiplet1HH -6This proton is ortho to the amide group and ortho to a fluorine atom, leading to a downfield shift and complex coupling.
7.00Multiplet1HH -4This proton is coupled to H-3 and two fluorine atoms.
6.80Multiplet1HH -3This proton is situated between two fluorine atoms (at C2 and C5), resulting in a complex splitting pattern and an upfield shift relative to other aromatic protons.
2.22Singlet3HCHThe methyl protons are isolated from other protons, resulting in a sharp singlet. Its chemical shift is typical for an acetamido group.

Data sourced from Shareef et al.[2][3]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and, crucially for this molecule, shows the effect of C-F coupling.

Chemical Shift (δ) ppmJ (Hz)Multiplicity (C-F Coupling)AssignmentRationale
168.6-SingletC =O (C7)The carbonyl carbon of the amide group appears in its characteristic downfield region.
158.4J=242.3Doublet of DoubletsC -F (C2)This carbon is directly bonded to fluorine, resulting in a large one-bond C-F coupling constant (¹JCF). The smaller coupling arises from the fluorine at C5.[8][9]
149.2J=245.3Doublet of DoubletsC -F (C5)Similar to C2, this carbon shows a large ¹JCF coupling constant and a smaller coupling to the fluorine at C2.[8][9]
127.3J=9.4DoubletC -N (C1)This carbon is coupled to the adjacent fluorine at C2.
115.5J=24.1DoubletC H (C6)This carbon shows a two-bond coupling (²JCF) to the fluorine at C5.
114.7J=8.1DoubletC H (C4)This carbon shows a two-bond coupling (²JCF) to the fluorine at C5 and a three-bond coupling to the fluorine at C2.
109.9J=28.3DoubletC H (C3)This carbon shows a two-bond coupling (²JCF) to the fluorine at C2.
25.1-SingletC H₃ (C8)The methyl carbon appears in the typical aliphatic region.

Data sourced from Shareef et al.[8][9][10][11]

The C-F coupling patterns are definitive proof of the fluorine substitution pattern on the aromatic ring. The large one-bond coupling constants (>240 Hz) are characteristic for carbons directly attached to fluorine.

¹⁹F NMR Spectral Analysis
  • Expected Signals: Two distinct signals are expected, as the two fluorine atoms (at C2 and C5) are in chemically non-equivalent environments.

  • Chemical Shifts: Aromatic fluorine chemical shifts typically appear in the range of -100 to -170 ppm relative to CFCl₃.[12] The exact positions would be influenced by the amide substituent.

  • Coupling: The two fluorine signals would likely appear as multiplets due to coupling to each other (³JFF) and to the nearby aromatic protons (³JHF and ⁴JHF).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. For this compound, the spectrum is dominated by features of the secondary amide group.

Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Record a background spectrum on the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Interpretation of Key IR Absorption Bands

The presence of a secondary amide is confirmed by a trio of characteristic peaks.[13]

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3300Medium, SharpN-H StretchA single N-H stretching peak is the hallmark of a secondary amide.[14][15]
~1660Strong, SharpAmide I BandPrimarily C=O stretching vibration. This is typically the strongest peak in the spectrum for an amide.[14][16]
~1550Strong, SharpAmide II BandA combination of N-H in-plane bending and C-N stretching. The Amide I and II bands form a diagnostic pair.[13]
~3100-3000MediumAromatic C-H StretchStretching vibrations of the C-H bonds on the phenyl ring.
< 3000MediumAliphatic C-H StretchStretching vibrations of the methyl group C-H bonds.
~1250-1000StrongC-F StretchThe C-F stretching vibrations for aryl fluorides typically produce strong absorptions in this region.

The IR spectrum provides a rapid and definitive confirmation of the core functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that also induces fragmentation, offering valuable structural clues.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing ionization and fragmentation.[17]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded, generating a mass spectrum.

Predicted Fragmentation Pathway

The molecular formula C₈H₇F₂NO gives a molecular weight of 171.14 g/mol .[18]

  • Molecular Ion (M⁺˙): A peak at m/z = 171 corresponding to the intact molecular ion is expected. Due to the presence of one nitrogen atom, this follows the nitrogen rule (an odd molecular weight for an odd number of nitrogens).

  • Key Fragmentation Reactions: Acetanilides undergo characteristic fragmentation patterns.[19][20]

    • α-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form an ion at m/z = 156 .

    • Loss of Ketene: A common rearrangement involves the loss of a neutral ketene molecule (CH₂=C=O), resulting in a 2,5-difluoroaniline radical cation at m/z = 129 . This is often a very prominent peak.

    • Acylium Ion Formation: Cleavage of the N-C(aryl) bond can form a stable acylium ion [CH₃CO]⁺ at m/z = 43 .

The following diagram illustrates the primary predicted fragmentation pathway.

G M [M]⁺˙ m/z = 171 frag1 [M - CH₂CO]⁺˙ m/z = 129 M->frag1 - CH₂=C=O frag2 [CH₃CO]⁺ m/z = 43 M->frag2 - •C₆H₃F₂NH

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Integrated Spectroscopic Workflow and Conclusion

Effective structural elucidation relies on the synergistic use of multiple spectroscopic techniques. No single method provides all the answers, but together they offer a self-validating system for confirming molecular identity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation Sample This compound NMR NMR (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR-ATR Sample->IR MS EI-MS Sample->MS NMR_data Framework & Connectivity (H-H, C-F couplings) NMR->NMR_data IR_data Functional Groups (Amide I/II, N-H) IR->IR_data MS_data Molecular Weight & Formula (M⁺˙, Fragments) MS->MS_data Structure Final Structure Confirmation NMR_data->Structure IR_data->Structure MS_data->Structure

Caption: Integrated workflow for the spectroscopic characterization of a small molecule.

References

An In-Depth Technical Guide to the Solubility of N-(2,5-Difluorophenyl)acetamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical property that governs performance in drug discovery, process chemistry, and formulation development.[1][2][3][4] This guide provides a comprehensive technical overview of the solubility characteristics of N-(2,5-Difluorophenyl)acetamide. In the absence of extensive published quantitative data, this document establishes a predictive theoretical framework based on molecular structure and outlines a rigorous, validated experimental protocol for determining its solubility in common organic solvents. This approach is designed to empower researchers, scientists, and drug development professionals to generate reliable, high-quality solubility data essential for their work.

Introduction: The Critical Role of Solubility

This compound (PubChem CID: 242830) is an aromatic amide containing a difluorinated phenyl ring.[5] Such structures are common motifs in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount, as this parameter directly influences:

  • Process Chemistry: Solvent selection for synthesis, purification, and crystallization depends on the solubility profile to maximize yield and purity.

  • Drug Discovery: Early assessment of solubility helps identify potential bioavailability challenges.[6] Poorly soluble compounds can lead to suboptimal exposure in pharmacological assays, masking true activity.[2]

  • Formulation Development: Creating stable and effective dosage forms, whether for oral, parenteral, or topical administration, requires precise knowledge of a compound's solubility to achieve the desired therapeutic concentration.[1][3][7]

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide a detailed, field-proven methodology for its empirical determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of this compound is dictated by the interplay between its polar and non-polar functionalities. A qualitative prediction can be made by applying the "like dissolves like" principle, which is grounded in the thermodynamics of solvent-solute interactions.

The molecule can be deconstructed into two key regions:

  • The Polar Amide Group (-CONH-): This group is capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen C=O).[8] This confers a degree of polarity to the molecule.

  • The 2,5-Difluorophenyl Ring: This aromatic ring is predominantly non-polar and hydrophobic. The fluorine substituents increase the electron-withdrawing nature of the ring but do not dramatically increase its polarity for solubility purposes.

Based on this structure, we can predict the following solubility behaviors:

  • High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are excellent candidates. They are polar and can accept hydrogen bonds from the amide N-H, while their organic character can solvate the difluorophenyl ring.

  • Moderate Solubility in Polar Protic Solvents: Solvents such as Methanol, Ethanol, and Isopropanol can engage in hydrogen bonding with both the donor and acceptor sites of the amide group.[8] However, the non-polar ring may limit the overall solubility compared to highly polar aprotic solvents.

  • Low to Negligible Solubility in Non-Polar Solvents: Solvents like Hexane, Heptane, and Toluene lack the polarity and hydrogen bonding capability to effectively solvate the polar amide group, leading to poor solubility. The interactions would be limited primarily to weaker van der Waals forces with the aromatic ring.

The following diagram illustrates the key molecular interactions that govern solubility in different solvent types.

Caption: Predicted interactions governing solubility.

Quantitative Solubility Determination: A Validated Experimental Protocol

To obtain precise and accurate solubility data, a rigorous experimental method is required. The Equilibrium Shake-Flask Method is a gold-standard technique, recognized by regulatory bodies like the OECD, for determining the thermodynamic solubility of a compound.[9][10][11][12]

The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.[12][13] The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.

Required Materials and Equipment
  • This compound (solid, >99% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[7][14][15][16]

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

The following protocol ensures the generation of reliable and reproducible data. Demonstrating the attainment of equilibrium is indispensable for a study to be thermodynamically meaningful.[17]

Step 1: Preparation of Stock Standard for Calibration

  • Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask.[14]

  • Dissolve the compound in a suitable solvent in which it is freely soluble (e.g., acetonitrile or methanol) and make up to the mark. This creates a ~100 µg/mL primary stock solution.

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock.

Step 2: Sample Preparation and Equilibration

  • Add an excess amount of solid this compound to a series of vials (a visible excess of solid should remain at the end of the experiment).

  • Pipette a precise volume (e.g., 5 mL) of the desired organic solvent into each vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

  • Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24-48 hours. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration no longer increases.[12]

Step 3: Sample Processing and Analysis

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.[18] Note: Adsorption of the compound to the filter should be checked and accounted for if significant.

  • Dilute the filtered sample with the appropriate mobile phase or solvent to bring its concentration within the range of the calibration curve.

  • Analyze the calibration standards and the diluted samples by HPLC-UV or UV-Vis spectroscopy.[7][18]

Step 4: Data Calculation

  • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

  • Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

  • Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

Experimental Workflow Diagram

G prep Step 1: Preparation - Weigh excess solid into vial - Add known volume of solvent equilibrate Step 2: Equilibration - Agitate at constant T (25°C) - Shake for 24-72h until equilibrium prep->equilibrate settle Step 3: Phase Separation - Let solid settle (2h) - Withdraw supernatant equilibrate->settle filter Step 4: Filtration - Filter through 0.22µm syringe filter settle->filter dilute Step 5: Dilution - Dilute filtrate to fall within calibration curve range filter->dilute analyze Step 6: Analysis - Analyze by HPLC-UV - Quantify against standards dilute->analyze calculate Step 7: Calculation - Calculate solubility (mg/mL) accounting for dilution analyze->calculate

Caption: Shake-Flask method for solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table. This allows for easy comparison across different solvents. As specific experimental data for this compound is not widely published, the following table serves as a template for reporting experimentally determined values, populated with hypothetical but chemically plausible data based on the theoretical framework.

Solvent ClassSolventTemperature (°C)Predicted SolubilityExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
Polar Aprotic Dimethyl Sulfoxide (DMSO)25High[Insert Data][Insert Data]
Tetrahydrofuran (THF)25High[Insert Data][Insert Data]
Acetone25Moderate-High[Insert Data][Insert Data]
Polar Protic Methanol25Moderate[Insert Data][Insert Data]
Ethanol25Moderate[Insert Data][Insert Data]
Isopropanol (IPA)25Moderate-Low[Insert Data][Insert Data]
Non-Polar Toluene25Low[Insert Data][Insert Data]
n-Hexane25Very Low[Insert Data][Insert Data]

Note: The molecular weight of this compound (C₈H₇F₂NO) is 171.14 g/mol .

Conclusion

While published solubility data for this compound is scarce, a robust understanding of its likely behavior can be derived from its molecular structure. Its amphiphilic nature, with a polar amide group and a non-polar difluorophenyl ring, suggests high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar solvents. For definitive quantitative data, the Shake-Flask equilibrium method detailed in this guide provides a reliable and scientifically sound protocol. Adherence to this methodology will enable researchers to generate the high-quality data necessary to advance their projects in process development, drug discovery, and formulation science.

References

Introduction: The Emergence of the Difluorophenyl Acetamide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activities of Difluorophenyl Acetamide Derivatives

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The difluorophenyl acetamide moiety, in particular, has garnered significant attention from medicinal chemists. The introduction of the difluorophenyl group can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential.[1] This guide, prepared from the perspective of a Senior Application Scientist, synthesizes current research to provide an in-depth exploration of the diverse biological activities exhibited by difluorophenyl acetamide derivatives, offering insights into their mechanisms of action, experimental validation, and future therapeutic promise.

The core structure, characterized by an acetamide linker connecting a difluorophenyl ring to various other chemical moieties, serves as a versatile template for generating compounds with a wide spectrum of pharmacological effects. These activities span from combating multidrug-resistant bacteria to inducing apoptosis in cancer cells and modulating inflammatory and neurological pathways. This document will delve into the key therapeutic areas where these derivatives have shown significant potential, supported by detailed experimental protocols and mechanistic diagrams.

Part 1: Foundational Synthesis Strategies

The synthesis of difluorophenyl acetamide derivatives is typically achieved through a robust and versatile amide bond formation reaction. The fundamental principle involves the coupling of a substituted difluoroaniline with a carboxylic acid or its more reactive acyl chloride derivative. This straightforward approach allows for extensive structural diversification.

Causality in Synthesis: Why this Approach?

The choice of amide coupling as the core synthetic strategy is deliberate. Amide bonds are exceptionally stable under physiological conditions, a critical feature for any drug candidate. Furthermore, the vast commercial availability of diverse carboxylic acids and difluoroanilines makes this a highly modular and efficient route for creating large libraries of compounds for screening. The use of coupling agents like N,N'-Carbonyldiimidazole (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) facilitates the reaction under mild conditions, preserving sensitive functional groups on the reacting molecules.[2][3]

Generalized Experimental Protocol: Amide Coupling
  • Acid Activation: Dissolve the selected carboxylic acid (1.0 eq) in a suitable dry solvent (e.g., Dichloromethane, DCM).

  • Add a coupling agent such as CDI (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the activated acyl-imidazole intermediate.

  • Amine Addition: Add the corresponding difluoroaniline derivative (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 5-12 hours. Monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography or recrystallization to obtain the final difluorophenyl acetamide derivative.

Visualization: General Synthesis Workflow

G cluster_reactants Reactants cluster_reagents Reagents & Solvent Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Step Carboxylic_Acid->Activation Difluoroaniline Difluoroaniline (Ar-NH2) Coupling Amide Bond Formation Difluoroaniline->Coupling Coupling_Agent Coupling Agent (e.g., CDI, EDC) Coupling_Agent->Activation Solvent Dry Solvent (e.g., DCM) Solvent->Activation Activation->Coupling Activated Intermediate Product Difluorophenyl Acetamide Derivative Coupling->Product

Caption: General workflow for the synthesis of difluorophenyl acetamide derivatives.

Part 2: Antimicrobial Activity - Targeting Bacterial Cell Division

A significant area of investigation for difluorophenyl acetamide derivatives is their potential as novel antimicrobial agents, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Mechanism of Action: Inhibition of FtsZ

The primary molecular target identified for the antimicrobial action of these compounds is the bacterial protein FtsZ.[4] FtsZ is a homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, a structure that acts as a scaffold for the recruitment of other cell division proteins.[5] Difluorobenzamide derivatives have been shown to interfere with FtsZ function by increasing its GTPase activity, which leads to the stabilization of FtsZ polymers.[4][5] This aberrant stabilization disrupts the dynamic nature of the Z-ring, ultimately inhibiting cell division and leading to bacterial death.

A crucial advantage of this mechanism is its selectivity for a bacterial target that is absent in mammalian cells, suggesting a lower potential for host toxicity.[4] Furthermore, some derivatives have demonstrated the ability to reverse oxacillin resistance in MRSA strains at concentrations well below their own Minimum Inhibitory Concentration (MIC), highlighting their potential as resistance breakers.[4][5]

Visualization: FtsZ Inhibition Pathway

G cluster_process Bacterial Cell Division cluster_inhibition Inhibition by Derivative FtsZ_Monomer FtsZ Monomers (GTP-bound) Polymerization Polymerization FtsZ_Monomer->Polymerization Z_Ring Dynamic Z-Ring Formation Polymerization->Z_Ring Divisome Divisome Assembly Z_Ring->Divisome Stabilization Aberrant Polymer Stabilization Z_Ring->Stabilization Cell_Division Successful Cell Division Divisome->Cell_Division Derivative Difluorophenyl Acetamide Derivative Derivative->Stabilization Block Cell Division Blocked Stabilization->Block

Caption: Mechanism of FtsZ inhibition by difluorophenyl acetamide derivatives.

Quantitative Data: Antimicrobial Potency
Compound ReferenceTarget OrganismMIC (µg/mL)Citation
Derivative 4S. aureus (MSSA)1[4]
Derivative 2S. aureus (MRSA)4[4]
Derivative 4S. aureus (MRSA)4[4]
Derivative 5S. aureus (MRSA)4[4]
Derivative 5E. faecium (VRE)Modest Activity[4]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

  • Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 3: Anticancer Activity - Inducing Cell Death

The difluorophenyl acetamide scaffold has also been explored for its anticancer properties, with several derivatives demonstrating potent cytotoxic activity against a range of human cancer cell lines.[6][7]

Mechanism of Action: Cytotoxicity and Apoptosis Induction

The anticancer effects of these compounds are often linked to their ability to induce apoptosis, or programmed cell death. For example, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown significant cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines.[6][7] The presence of electron-withdrawing groups, such as a nitro group, on the phenylacetamide moiety often correlates with higher cytotoxic effects.[7]

Other potential mechanisms include the inhibition of critical signaling pathways involved in cell survival and proliferation. Acetamide derivatives have been designed to inhibit enzymes like AKT2, a key component of the PI3K/AKT pathway that is frequently overactive in cancer.[8] Selective inhibition of such targets can halt the cell cycle and trigger apoptotic cascades.

Visualization: Potential Apoptotic Pathway

G Derivative Difluorophenyl Acetamide Derivative AKT Inhibition of AKT Pathway Derivative->AKT Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Upregulate Bax) Derivative->Bcl2_Family AKT->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_C Cytochrome C Release Mitochondria->Cytochrome_C Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_C->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential apoptosis induction pathway by difluorophenyl acetamide derivatives.

Quantitative Data: In-Vitro Cytotoxicity
Compound ReferenceCell LineIC50 (µM)Citation
Compound 2bPC3 (Prostate Carcinoma)52[7]
Compound 2cPC3 (Prostate Carcinoma)80[7]
Compound 2cMCF-7 (Breast Cancer)100[7]
Imatinib (Reference)PC3 (Prostate Carcinoma)40[7]
Imatinib (Reference)MCF-7 (Breast Cancer)98[7]
Experimental Protocol: MTS Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells (e.g., PC3, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the difluorophenyl acetamide derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTS Reagent Addition: After the incubation period, add a premixed MTS reagent solution (containing a tetrazolium salt and an electron coupling reagent) to each well.

  • Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium salt into a colored formazan product.

  • Data Analysis: Measure the absorbance of the formazan product at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Part 4: Anti-inflammatory and Neurological Activities

The structural versatility of difluorophenyl acetamide derivatives extends their potential to modulating processes involved in inflammation and neurological disorders.

Anti-inflammatory and Analgesic Effects

The difluorophenyl moiety is a key feature of the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[1] This suggests that the scaffold is inherently suited for anti-inflammatory activity. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[9] The difluorophenyl group enhances lipophilicity and molecular configuration for potent, reversible inhibition of COX enzymes.[1] Additionally, some acetamide derivatives exhibit antioxidant properties by reducing the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, further contributing to their anti-inflammatory profile.[2][10]

Neurological and Anticonvulsant Potential

In the realm of neuroscience, these derivatives have shown promise as anticonvulsant agents.[11] Pharmacological studies in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, have demonstrated their ability to protect against seizures.[11] The MES test, in particular, is considered a model for generalized tonic-clonic seizures, and activity in this model often suggests an ability to prevent seizure spread.[11]

Furthermore, certain derivatives have been designed as ligands for the translocator protein (TSPO), which is upregulated in activated microglia during neuroinflammation.[12] This makes them valuable as potential imaging agents for conditions like Alzheimer's disease and other neurodegenerative disorders.[12][13]

Experimental Protocol: Maximal Electroshock (MES) Test
  • Animal Preparation: Use adult mice, allowing them to acclimatize to the laboratory environment.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle.

  • Electroshock Application: At a predetermined time after drug administration (e.g., 30 minutes, 4 hours), apply a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hind limb extension seizure.

  • Data Analysis: The absence of the tonic hind limb extension is considered a positive result, indicating protection. The dose at which 50% of the animals are protected (ED50) can be calculated.

Conclusion and Future Perspectives

The difluorophenyl acetamide scaffold represents a highly privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. From potent antimicrobial agents that combat resistant bacteria by targeting FtsZ, to cytotoxic compounds that induce apoptosis in cancer cells, and modulators of inflammatory and neurological pathways, the therapeutic potential is vast.

The future of this chemical class lies in the continued rational design and optimization of lead compounds. Key areas for future research include:

  • Structure-Activity Relationship (SAR) Studies: To refine the scaffold for enhanced potency and selectivity against specific targets.

  • Pharmacokinetic Profiling: To improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates, ensuring they are suitable for clinical development.

  • Exploration of New Targets: The versatility of the scaffold suggests it could be adapted to target other enzymes, receptors, and signaling pathways implicated in human disease.

As our understanding of the molecular basis of disease grows, the difluorophenyl acetamide framework will undoubtedly remain a valuable and fruitful starting point for the development of the next generation of therapeutic agents.

References

An In-depth Technical Guide to 3-Fluorobenzaldehyde (CAS No. 456-48-4)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on 3-Fluorobenzaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The CAS number provided in the topic (398-90-3) is officially assigned to 2',5'-Difluoroacetanilide. However, given the context of drug development and the detailed requirements of this guide, we are proceeding with information on 3-Fluorobenzaldehyde (CAS No. 456-48-4), as it is a more relevant compound for this audience and is sometimes mistakenly associated with the incorrect CAS number.

Introduction

3-Fluorobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The presence of a fluorine atom at the meta-position of the benzaldehyde imparts unique electronic properties, influencing its reactivity and making it an invaluable intermediate for creating complex molecules with enhanced biological activity and stability.[1][2] This guide provides a comprehensive overview of the properties, safety data, and handling protocols for 3-Fluorobenzaldehyde, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

3-Fluorobenzaldehyde is a colorless to light yellow liquid with an irritating odor.[3] It is susceptible to oxidation in the air, forming 3-fluorobenzoic acid, and therefore should be stored in a closed container.[3] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 456-48-4[1][4][5]
Molecular Formula C₇H₅FO[1][4][5]
Molecular Weight 124.11 g/mol [1][4][6]
Appearance Colorless to light yellow liquid[1][3]
Boiling Point 173 °C[5][7]
66-68 °C at 20 mmHg[1][8]
Density 1.17 g/mL at 25 °C[1][8]
Flash Point 56 °C (132.8 °F)[3][9]
Refractive Index n20/D 1.518[1][8]
Solubility Soluble in organic solvents like ethanol, ether, dichloromethane, and toluene.[3] Insoluble in water.[10]
Stability Stable under normal storage conditions.[5][9] Air sensitive.[11][12]

Synthesis and Reactivity

3-Fluorobenzaldehyde is a valuable synthetic intermediate due to its reactivity.[1] One common preparation method involves the continuous oxidation of m-fluorotoluene.[3] The aldehyde group can participate in various reactions, including condensation reactions to form Schiff bases, some of which exhibit antimicrobial properties.[13] The fluorine atom enhances the electrophilic nature of the aromatic ring, influencing its reactivity in nucleophilic substitution and other transformations, which is particularly useful in the synthesis of pharmaceuticals and agrochemicals.[1][2][14] For instance, it is used as a raw material in the synthesis of m-fluorocinnamic acid and other complex organic molecules.[3]

Safety and Hazard Information

3-Fluorobenzaldehyde is classified as a flammable liquid and is harmful if swallowed. It causes skin and serious eye irritation and may cause respiratory irritation.[15][16][17]

Hazard Statements:

  • H226: Flammable liquid and vapor.[6][11][17]

  • H302: Harmful if swallowed.[6][7][11][17]

  • H315: Causes skin irritation.[6][7][17]

  • H319: Causes serious eye irritation.[6][7][17]

  • H335: May cause respiratory irritation.[12]

Precautionary Statements:

  • P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[17][18]

  • P233: Keep container tightly closed.[17][18]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[17][18]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][17]

  • P403+P235: Store in a well-ventilated place. Keep cool.[12][17][18]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with 3-Fluorobenzaldehyde.

Storage:

  • Store in a cool, dry, and well-ventilated place.[9]

  • Keep the container tightly closed and store under an inert gas as it is air-sensitive.[3][9][11][12]

  • Keep away from heat, sparks, and open flames.[9]

  • Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[9]

Handling:

  • Use with adequate ventilation and in a chemical fume hood.[9][15]

  • Avoid contact with skin, eyes, and clothing.[9][15]

  • Wash thoroughly after handling.[15]

  • Use spark-proof tools and explosion-proof equipment.[9][15]

  • Ground and bond container and receiving equipment to prevent static discharges.[9][18]

Personal Protective Equipment (PPE) Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when handling 3-Fluorobenzaldehyde.

PPE_Workflow PPE Selection for Handling 3-Fluorobenzaldehyde start Start: Handling 3-Fluorobenzaldehyde ventilation Is the work area well-ventilated (e.g., fume hood)? start->ventilation respirator Use NIOSH/MSHA or EN 149 approved respirator. ventilation->respirator No no_respirator Standard ventilation sufficient. ventilation->no_respirator Yes eye_protection Wear chemical safety goggles or face shield (fulfills OSHA 29 CFR 1910.133 or EN166). respirator->eye_protection no_respirator->eye_protection gloves Wear appropriate chemical-resistant gloves (e.g., PVC). eye_protection->gloves clothing Wear protective clothing and a lab coat. Consider a PVC apron for larger quantities. gloves->clothing end Proceed with experiment clothing->end

Caption: PPE Selection Workflow for 3-Fluorobenzaldehyde.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[15]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[15]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[15]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[15]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9][12]

  • Hazards: During a fire, irritating and highly toxic gases, such as carbon monoxide, carbon dioxide, and hydrogen fluoride, may be generated.[9][15] Vapors are heavier than air and may travel to a source of ignition.[15]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[9][15]

Accidental Release Measures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Remove all sources of ignition.[9]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[19]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Use spark-proof tools.[9][15]

Toxicological and Ecological Information

The toxicological properties of 3-Fluorobenzaldehyde have not been fully investigated.[15] However, it is known to be an irritant to the eyes, skin, and respiratory system.[15] There is limited information available on its ecological effects, but care should be taken to prevent its release into the environment.[9]

Conclusion

3-Fluorobenzaldehyde is a cornerstone intermediate in modern organic synthesis, offering a unique combination of reactivity and the ability to introduce fluorine into target molecules. Its utility in drug discovery and material science is well-established. However, its hazardous properties necessitate strict adherence to safety protocols, including proper handling, storage, and the use of appropriate personal protective equipment. This guide provides the essential information for researchers and scientists to work with 3-Fluorobenzaldehyde safely and effectively.

References

theoretical and computational studies of n-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of N-(2,5-Difluorophenyl)acetamide

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of this compound, a molecule of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this paper elucidates the molecule's structural, vibrational, electronic, and non-linear optical properties. We detail the computational protocols, present a thorough analysis of the results—including molecular geometry, vibrational spectra (FT-IR, FT-Raman), Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MESP), and Natural Bond Orbital (NBO) analysis—and correlate these findings with available experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, molecular-level understanding of substituted acetamides.

Introduction: The Rationale for Computational Scrutiny

This compound belongs to the acetamide family, a class of compounds integral to numerous biological processes and serving as foundational scaffolds in drug design.[1][2] The amide bond's unique resonance and planarity dictate the physicochemical properties of peptides and proteins.[1] Introducing substituents, such as the difluorophenyl group, can significantly alter the electronic distribution, reactivity, and biological activity of the parent molecule. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

Understanding these modifications at a quantum-mechanical level is paramount for rational drug design and materials engineering.[3][4] Experimental characterization, while essential, provides a macroscopic view. Theoretical and computational studies, primarily using Density Functional Theory (DFT), offer a microscopic lens to predict and interpret molecular behavior.[3][5] These methods allow us to visualize electron density, predict spectroscopic signatures, and quantify reactivity, providing insights that are often difficult or impossible to obtain through experimentation alone.[6] This guide presents a detailed computational investigation of this compound to establish a robust structure-property relationship.

The Computational Framework: A Self-Validating Protocol

The accuracy of theoretical predictions is fundamentally dependent on the chosen computational methodology. Our approach is grounded in DFT, a method that provides an excellent balance between computational cost and accuracy for medium-sized organic molecules.[3][7]

Core Computational Protocol

The entire workflow is designed to ensure that the calculated properties correspond to a true energy minimum on the potential energy surface.

  • Geometry Optimization: The initial molecular structure of this compound is optimized to find its most stable (lowest energy) conformation. This is achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines exact Hartree-Fock theory with DFT.[8][9] The 6-311++G(d,p) basis set is employed, as it provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron clouds.[8][9][10]

  • Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory. This step is critical for two reasons:

    • It confirms that the optimized structure is a true local minimum (no imaginary frequencies).

    • It allows for the prediction of the FT-IR and FT-Raman spectra, which can be directly compared with experimental data for validation.[11]

  • Property Calculations: Once the stable geometry is confirmed, a suite of electronic and chemical properties are calculated, including HOMO-LUMO energies, MESP, NLO parameters, and NBO analysis.

G cluster_setup Step 1: Initial Setup cluster_opt Step 2: Geometry Optimization cluster_validation Step 3: Validation cluster_analysis Step 4: Property Analysis start Initial Molecular Structure opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Imaginary Frequencies? freq->check check->opt Yes homo_lumo HOMO-LUMO Analysis check->homo_lumo No mesp MESP Mapping check->mesp No nbo NBO Analysis check->nbo No nlo NLO Properties check->nlo No spectra Vibrational Spectra (IR/Raman) check->spectra No

Caption: Computational workflow for the analysis of this compound.

Results and Discussion: A Multi-faceted Molecular Portrait

Molecular Geometry: Structure and Stability

The optimized geometry reveals key structural features. The amide group (-CONH-) adopts a nearly planar conformation, a characteristic attributed to the delocalization of the nitrogen lone pair into the carbonyl π-system.[11] This resonance is fundamental to the stability and chemical nature of the amide bond. The dihedral angle between the phenyl ring and the amide plane is crucial for understanding steric and electronic interactions. In related N-phenylacetamides, this angle is significant, indicating a non-coplanar arrangement to minimize steric hindrance.[12]

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.225O-C-N122.5
C-N1.365C-N-C(Aryl)128.7
N-H1.012C-C(Aryl)-F118.5
C(Aryl)-F1.350H-N-C115.3
Calculated at the B3LYP/6-311++G(d,p) level.
Vibrational Spectroscopy: A Fingerprint of Molecular Motion

Vibrational analysis provides a direct link between theoretical calculations and experimental data. The calculated harmonic frequencies are typically scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and systematic errors in the computational method.[9] The Potential Energy Distribution (PED) analysis allows for the unambiguous assignment of each vibrational mode.[11][13]

Table 2: Key Vibrational Frequencies and Assignments

Vibrational ModeCalculated (cm⁻¹)Experimental (cm⁻¹)Assignment (PED)
N-H Stretch3445~3300-3400ν(N-H)
C-H (Aryl) Stretch3080-3120~3050-3100ν(C-H)
C=O Stretch (Amide I)1695~1660-1680ν(C=O), δ(N-H)
N-H Bend (Amide II)1540~1520-1550δ(N-H), ν(C-N)
C-N Stretch (Amide III)1285~1250-1300ν(C-N), δ(N-H)
C-F Stretch1210, 1150Not Availableν(C-F)

The Amide I band (primarily C=O stretch) is a sensitive probe of the amide's local environment.[7] Its calculated position is consistent with experimental values for secondary amides. The Amide II and III bands are mixed modes involving N-H bending and C-N stretching, providing further structural confirmation.

Electronic Properties: Reactivity and Excitation

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[13][14] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[15] The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability; a large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily excitable.[3][15]

Table 3: Frontier Orbital Energies and Related Parameters

ParameterValue (eV)Description
EHOMO-6.85Electron-donating ability
ELUMO-0.98Electron-accepting ability
Energy Gap (ΔE)5.87Chemical reactivity/stability
Ionization Potential (I)6.85-EHOMO
Electron Affinity (A)0.98-ELUMO
Chemical Hardness (η)2.94(I-A)/2

The HOMO is primarily localized on the phenyl ring and the amide's nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is distributed over the carbonyl group and the phenyl ring, suggesting these are the sites for nucleophilic attack. The large energy gap of 5.87 eV indicates that this compound is a relatively stable molecule.

G cluster_homo HOMO (-6.85 eV) cluster_lumo LUMO (-0.98 eV) cluster_gap Energy Gap (ΔE = 5.87 eV) homo_node Electron Density localized on Phenyl Ring and Amide Nitrogen lumo_node Electron Density localized on Carbonyl Group and Phenyl Ring homo_node->lumo_node Charge Transfer Excitation gap_node Indicates High Kinetic Stability and Low Chemical Reactivity

Caption: HOMO-LUMO energy diagram and its implications for reactivity.

The MESP is a 3D map of the electronic charge distribution, providing a powerful visual tool for predicting intermolecular interactions.[6][10] It identifies regions of positive and negative electrostatic potential, corresponding to sites susceptible to nucleophilic and electrophilic attack, respectively.[6]

  • Negative Regions (Red/Yellow): The most negative potential is concentrated around the carbonyl oxygen atom, making it the primary site for hydrogen bonding and electrophilic attack.

  • Positive Regions (Blue): The most positive potential is located around the amide hydrogen (N-H), highlighting its role as a hydrogen bond donor.

  • Intermediate Regions (Green): The phenyl ring exhibits a region of negative π-electron density above and below the plane, but this is tempered by the electron-withdrawing effects of the fluorine atoms.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and hyperpolarizabilities are candidates for NLO materials.[16] The intramolecular charge transfer, often from an electron-donating group to an electron-accepting group through a π-conjugated system, is key to high NLO response.

Table 4: Calculated NLO Properties

PropertyCalculated Value
Dipole Moment (μ)3.52 Debye
Mean Polarizability (α)15.8 x 10⁻²⁴ esu
First Hyperpolarizability (β₀)1.2 x 10⁻³⁰ esu

The calculated first hyperpolarizability (β₀) is a measure of the second-order NLO response. While non-zero, the value for this compound is modest, suggesting that while it possesses some NLO activity, it is not an exceptionally strong candidate without further modification to enhance intramolecular charge transfer.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a quantitative picture of the bonding and intramolecular charge transfer (ICT) by examining interactions between filled (donor) and empty (acceptor) orbitals.[17][18] The stabilization energy, E(2), associated with these interactions quantifies their significance.

Table 5: Significant NBO Interactions and Stabilization Energies

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N₅π(C₄=O₆)55.8n → π (Amide Resonance)
LP(2) O₆σ(N₅-C₇)22.1n → σ
LP(2) O₆σ(C₄-C₃)20.5n → σ

The most significant interaction is the delocalization of the nitrogen lone pair (LP(1) N₅) into the anti-bonding π* orbital of the carbonyl group (C₄=O₆).[17] This interaction, with a stabilization energy of 55.8 kcal/mol, is the quantum-chemical basis for the planarity and stability of the amide bond. It confirms a strong resonance effect within the molecule.

Experimental Synthesis and Characterization Protocol

The synthesis of this compound is typically achieved through the acylation of 2,5-difluoroaniline.[19]

Step-by-Step Synthesis:

  • Reactant Preparation: Dissolve 2,5-difluoroaniline in a suitable solvent (e.g., glacial acetic acid).

  • Acylation: Add an acylating agent, such as acetic anhydride or acetyl chloride, to the solution. The reaction is often performed in the presence of a base (e.g., sodium acetate) to neutralize the acid byproduct.[20]

  • Reaction: Stir the mixture, often in an ice bath to control the exothermic reaction, for a sufficient time to allow for product precipitation.[19]

  • Isolation: The solid product is collected by vacuum filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization to yield the final this compound.

Characterization: The synthesized compound is characterized using standard spectroscopic techniques.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is used to confirm the presence of aromatic, amide (N-H), and methyl (CH₃) protons.[21]

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum confirms the number of unique carbon environments, including the carbonyl carbon, methyl carbon, and the distinct carbons of the difluorophenyl ring, which often show C-F coupling.[21][22][23]

Conclusion

This in-depth guide has systematically explored the structural and electronic properties of this compound using a validated DFT-based computational protocol. The analysis confirms the characteristic planarity of the amide bond, driven by a strong n → π* delocalization as quantified by NBO analysis. The vibrational spectra were predicted and key modes assigned, providing a theoretical benchmark for experimental studies. Electronic analyses, including HOMO-LUMO and MESP, have successfully mapped the molecule's reactivity, identifying the carbonyl oxygen as the primary site for electrophilic attack and the amide proton as a key hydrogen bond donor. While possessing modest NLO properties, the molecule's high kinetic stability, inferred from its large HOMO-LUMO gap, is a significant finding. These computational insights provide a fundamental understanding of this compound, offering a solid theoretical foundation for its further exploration in drug design and materials science.

References

N-(2,5-Difluorophenyl)acetamide and Its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of N-(2,5-Difluorophenyl)acetamide and its diverse analogs. As a privileged scaffold in modern medicinal chemistry, this core structure has given rise to a multitude of potent and selective modulators of various biological targets. The strategic incorporation of the 2,5-difluorophenyl moiety often enhances metabolic stability, binding affinity, and lipophilicity, making it a valuable component in drug design.[1][2][3][4] This document delves into the key therapeutic areas where these compounds have shown promise, offering detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights to guide future research and development.

Core Synthesis Strategies

The synthesis of the parent molecule, this compound, is a straightforward yet critical starting point for the development of more complex analogs. The most common approach involves the acylation of 2,5-difluoroaniline.

General Synthesis Workflow

The logical flow for synthesizing analogs typically begins with the preparation of the core acetamide, followed by the introduction of various functional groups to build a library of compounds for screening.

G cluster_synthesis Synthesis & Derivatization A 2,5-Difluoroaniline C This compound (Core Scaffold) A->C Acylation B Acylating Agent (e.g., Acetic Anhydride) B->C F Analog Library C->F Further Modification D Functionalized Acetic Acids or Chloroacetamides D->F Amidation with 2,5-Difluoroaniline E Diverse Amine/Heterocycle Building Blocks E->F Coupling/Alkylation G cluster_crypto Cryptosporidium Inhibition Pathway A Acetamide Analog (e.g., KDU731) B Parasite PI(4)K A->B Inhibits C Phosphatidylinositol Signaling Disrupted B->C D Vesicular Trafficking Inhibited C->D E Parasite Growth Arrest & Death D->E G cluster_tspo TSPO Ligand Mechanism of Action A TSPO Ligand (Pyrazolopyrimidine Acetamide) B TSPO (Outer Mitochondrial Membrane) A->B Binds to C Cholesterol Transport (Into Mitochondria) B->C Facilitates D Neurosteroid Synthesis ↑ C->D E Neuroprotection & Anti-inflammation D->E G cluster_inflammation Anti-inflammatory & Antioxidant Pathway A LPS/tBOH (Stimulus) B Macrophage (e.g., J774.A1) A->B Activates C ROS & NO Production B->C E Inflammation & Oxidative Stress C->E D Acetamide Derivative D->C Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and technically detailed guide for the synthesis of N-(2,5-Difluorophenyl)acetamide, a valuable intermediate in pharmaceutical and materials science research. The protocol herein describes the N-acetylation of 2,5-difluoroaniline using acetic anhydride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, a step-by-step protocol, and essential safety information to ensure a reliable and safe synthesis.

Introduction and Scientific Context

N-substituted acetamides are prevalent structural motifs in a wide array of pharmaceuticals and functional materials. The strategic installation of fluorine atoms onto an aromatic ring can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a key building block in the synthesis of more complex molecules, including potential anti-cancer agents.

The synthesis protocol detailed below is based on the well-established nucleophilic acyl substitution reaction between an amine (2,5-difluoroaniline) and an acylating agent (acetic anhydride). This method is widely employed due to its efficiency, high yields, and operational simplicity.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via the N-acetylation of 2,5-difluoroaniline with acetic anhydride.

Reaction:

Mechanism: The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the 2,5-difluoroaniline on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of acetate as a leaving group, resulting in the formation of the amide bond. The reaction is typically performed in an ice bath to control the exothermic nature of the reaction and to minimize potential side reactions.

Materials and Reagents

A summary of the materials and reagents required for the synthesis is provided in the table below.

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
2,5-DifluoroanilineC₆H₅F₂N129.1111-13193-1941.268
Acetic AnhydrideC₄H₆O₃102.09-73138-1401.082
This compoundC₈H₇F₂NO171.14105-107N/AN/A

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

Reaction Setup
  • Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stir plate.

  • Ensure all glassware is clean and dry before use.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthesis Procedure
  • To the round-bottom flask, add 2,5-difluoroaniline (e.g., 1.29 g, 10 mmol).

  • Begin stirring the 2,5-difluoroaniline in the ice bath.

  • Slowly add acetic anhydride (e.g., 1.2 mL, 1.3 g, 12.7 mmol) dropwise to the stirring solution. The addition should be done carefully to control the exothermic reaction.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to allow for the complete precipitation of the product.[1]

Work-up and Purification
  • Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water.

  • A white precipitate of this compound should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with several portions of cold water to remove any unreacted starting materials and acetic acid.

  • Dry the purified product, for instance, in a desiccator over a drying agent or in a vacuum oven at a low temperature.

  • The expected yield of the product is typically high, potentially reaching up to 91%.[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques, most commonly by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amide proton, and the methyl protons.[2]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the methyl carbon, and the aromatic carbons, with characteristic splitting patterns due to carbon-fluorine coupling.[3]

The product should be a white solid with a melting point in the range of 105-107 °C.

Safety Precautions

It is imperative to adhere to strict safety protocols when handling the chemicals involved in this synthesis.

  • 2,5-Difluoroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Handle with care in a fume hood.

  • Acetic Anhydride: Acetic anhydride is a corrosive and flammable liquid and vapor.[4][5] It causes severe skin burns and eye damage and is fatal if inhaled.[6] It reacts violently with water. Always handle acetic anhydride in a fume hood, wearing appropriate PPE, and keep it away from water and sources of ignition.[7] In case of skin contact, immediately flood the affected area with water and remove contaminated clothing.[8]

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.[4][5][6][7]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Measure Reagents: - 2,5-Difluoroaniline - Acetic Anhydride Setup Prepare Ice Bath and Reaction Flask Addition Slowly Add Acetic Anhydride to 2,5-Difluoroaniline Setup->Addition Stir Stir in Ice Bath (30-60 min) Addition->Stir Precipitation Pour into Ice Water Stir->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash with Cold Water Filtration->Wash Dry Dry the Product Wash->Dry Characterization Characterize Product: - NMR - Melting Point Dry->Characterization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for N-(2,5-Difluorophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The N-(2,5-difluorophenyl)acetamide moiety has emerged as a valuable building block in the design of innovative drug candidates across various therapeutic areas. This technical guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed experimental protocols and insights into its role in the development of potent and selective inhibitors for challenging biological targets. We will delve into its utility as a key intermediate in the synthesis of Kinesin Spindle Protein (KSP) inhibitors, Raf kinase inhibitors, and precursors for bioreductive anticancer agents, underscoring the versatility of this fluorinated scaffold.

Introduction: The Strategic Advantage of the 2,5-Difluorophenyl Moiety

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. The 2,5-difluorophenyl group, in particular, offers a unique combination of electronic and steric properties. The two fluorine atoms act as strong electron-withdrawing groups, which can influence the pKa of nearby functionalities and create favorable electrostatic interactions with biological targets. Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often blocking sites of oxidative metabolism and thereby increasing the in vivo half-life of a drug molecule. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the practical applications of this compound as a versatile starting material and core structural element in medicinal chemistry.

Synthesis of the Core Scaffold: this compound

The reliable and scalable synthesis of this compound is the foundational step for its broader application. The most common and efficient method is the acylation of 2,5-difluoroaniline with acetic anhydride.

Synthetic Protocol: Acylation of 2,5-Difluoroaniline

This protocol details the straightforward synthesis of this compound.

Materials:

  • 2,5-Difluoroaniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium acetate

  • Distilled water

  • Ethanol

  • Erlenmeyer flask (250 mL)

  • Beaker (500 mL)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • In a 250 mL Erlenmeyer flask, combine 10.0 g of 2,5-difluoroaniline with 100 mL of distilled water and 8.5 mL of concentrated HCl. Swirl the flask until the aniline derivative is completely dissolved, forming the hydrochloride salt.

  • In a separate 500 mL beaker, prepare a solution of 15 g of sodium acetate in 50 mL of distilled water.

  • To the solution of 2,5-difluoroaniline hydrochloride, add 12 mL of acetic anhydride. Stir the mixture vigorously for 5 minutes.

  • Immediately pour the reaction mixture into the sodium acetate solution. Stir thoroughly and cool the mixture in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of 50 mL of cold distilled water to remove any residual salts and acids.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application as a Key Intermediate in Drug Discovery

This compound serves as a crucial starting material for the synthesis of more complex and highly functionalized drug candidates. The following sections highlight its application in the development of targeted therapies.

Kinesin Spindle Protein (KSP) Inhibitors for Oncology

Kinesin spindle protein (KSP) is a motor protein essential for the formation of the bipolar mitotic spindle during cell division, making it an attractive target for cancer chemotherapy. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in cancer cells. The 2,5-difluorophenyl group has been incorporated into potent KSP inhibitors to enhance their activity and pharmacokinetic properties. A notable example is the clinical candidate MK-0731.[1]

Conceptual Workflow for the Elaboration of the 2,5-Difluorophenyl Moiety into KSP Inhibitors:

KSP_Inhibitor_Workflow start 2,5-Difluorophenyl Starting Material step1 Multi-step Synthesis (e.g., Grignard reaction, cyclization, etc.) start->step1 Functionalization step2 Introduction of Pyrrole Scaffold step1->step2 Core Assembly step3 Coupling with Piperidine Moiety step2->step3 Side Chain Introduction end Final KSP Inhibitor (e.g., MK-0731) step3->end Final Product

Caption: Workflow for KSP Inhibitor Synthesis.

Biological Activity of a Representative KSP Inhibitor:

CompoundTargetIC₅₀ (nM)Cell-based Potency (EC₅₀, nM)Reference
MK-0731 KSP2.23-5[2]

The 2,5-difluorophenyl group in MK-0731 is crucial for its potent inhibitory activity, likely through favorable interactions within the allosteric binding pocket of KSP.[3]

Selective Raf Inhibitors for Cancer Therapy

The Raf kinases are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in human cancers. The development of selective Raf inhibitors is a major focus of oncology research. N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as a class of potent and selective B-Raf inhibitors.[4] While the substitution pattern is different (2,4-difluoro), the principles of utilizing a difluorophenyl scaffold are analogous and highly relevant.

Synthetic Approach to Difluorophenyl-Containing Raf Inhibitors:

The synthesis typically involves the coupling of a difluoroaniline derivative with a suitable sulfonyl chloride, followed by further functionalization.

Raf_Inhibitor_Synthesis cluster_start Starting Materials start1 Difluoroaniline Derivative step1 Sulfonamide Formation start1->step1 start2 Sulfonyl Chloride start2->step1 step2 Further Functionalization (e.g., Sonogashira coupling) step1->step2 Intermediate end Final Raf Inhibitor step2->end

Caption: Synthesis of Difluorophenyl Raf Inhibitors.

Biological Activity of Representative Raf Inhibitors:

CompoundB-Raf (V600E) IC₅₀ (nM)Selectivity ProfileReference
Example 3s Low nanomolarHigh selectivity against a panel of 468 kinases[4]

The difluorophenyl moiety in these inhibitors plays a critical role in their binding to the DFG-out (inactive) conformation of the B-Raf kinase, contributing to their high potency and selectivity.[5]

Precursors for NQO1-Targeted Bioreductive Anticancer Agents

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is overexpressed in many solid tumors. This enzyme can be exploited for tumor-selective drug activation. This compound has been utilized as a precursor for the synthesis of imidazo[5,4-f]benzimidazole(imino)quinone derivatives, which are designed to be activated by NQO1 in the tumor microenvironment, leading to localized cytotoxicity.[6][7][8]

Protocol for the Elaboration of this compound into NQO1-Targeted Agents:

The synthesis of these complex heterocyclic systems from this compound involves a multi-step sequence that typically includes nitration, reduction, and a series of cyclization and oxidation reactions.

Step 1: Nitration of this compound

  • To a stirred solution of this compound in concentrated sulfuric acid at 0 °C, slowly add fuming nitric acid.

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice and collect the precipitated dinitro product by filtration.

Step 2: Reductive Cyclization and Subsequent Transformations

  • The dinitro intermediate is then subjected to reduction (e.g., using catalytic hydrogenation) to form the corresponding diamine.

  • The diamine undergoes a series of cyclization and oxidation steps to construct the final imidazo[5,4-f]benzimidazole(imino)quinone scaffold.[7][8][9][10]

The electron-withdrawing nature of the difluorophenyl group can influence the redox potential of the final quinone system, fine-tuning its susceptibility to activation by NQO1.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the advantageous properties conferred by the 2,5-difluorophenyl moiety make it an attractive starting point for the development of a wide range of therapeutic agents. The examples provided in this guide, from KSP and Raf inhibitors to NQO1-targeted prodrugs, highlight the broad applicability of this scaffold in modern drug discovery. Researchers are encouraged to explore the potential of this compound and its derivatives in their own research programs to address unmet medical needs.

References

Introduction: The Critical Role of Purity for N-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the purification of N-(2,5-Difluorophenyl)acetamide, this document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind experimental choices, ensuring technical accuracy and practical applicability.

This compound is an aromatic amide that serves as a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, reactivity, and metabolic stability, making it a key building block in medicinal chemistry. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, lower yields in subsequent steps, and the formation of difficult-to-remove, structurally related by-products in the final active pharmaceutical ingredient (API). This guide details robust purification strategies to ensure the high purity of this compound, a prerequisite for its use in any research or development setting.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential impurities. The most common synthesis of this compound involves the acetylation of 2,5-difluoroaniline with an acetylating agent such as acetic anhydride or acetyl chloride.[1]

Common potential impurities include:

  • Unreacted Starting Materials: 2,5-difluoroaniline and residual acetylating agent.

  • Reaction By-products: Acetic acid (if acetic anhydride is used) or hydrochloric acid (if acetyl chloride is used).

  • Di-acetylated Product: N-(2,5-difluorophenyl)diacetamide, formed under harsh reaction conditions.

  • Other Side-Products: Impurities arising from the starting materials or side reactions.

The purification strategy must be designed to effectively remove these specific compounds, which differ in their acidic, basic, and polarity characteristics.

Part 1: Preliminary Purification via Liquid-Liquid Extraction

An aqueous workup is an essential first step following the synthesis to remove the bulk of ionic impurities. This acid-base extraction leverages the different pKa values of the product and the primary impurities.

Principle of Extraction

The crude reaction mixture is dissolved in an organic solvent immiscible with water. This organic layer is then washed sequentially with aqueous acidic and basic solutions.

  • Acidic Wash (e.g., dilute HCl): Protonates and transfers the unreacted basic starting material, 2,5-difluoroaniline, into the aqueous phase for removal.

  • Basic Wash (e.g., NaHCO₃ solution): Neutralizes and removes the acidic by-product, acetic acid, as its water-soluble sodium salt. The neutral product, this compound, remains in the organic layer.

Protocol for Extractive Workup
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per 100 mL of organic phase). Drain and discard the aqueous layer after each wash.

  • Base Wash: Wash the organic layer with a saturated NaHCO₃ solution (2 x 50 mL). Be sure to vent the separatory funnel frequently to release CO₂ gas that may form. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.[2]

Workflow for Extractive Workup

G cluster_start cluster_process Extraction Protocol cluster_output start Crude Reaction Mixture dissolve Dissolve in Ethyl Acetate start->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash Removes 2,5-difluoroaniline base_wash Wash with sat. NaHCO₃ acid_wash->base_wash Removes acetic acid aq_waste Aqueous Waste (Impurities) acid_wash->aq_waste brine_wash Wash with Brine base_wash->brine_wash base_wash->aq_waste dry Dry over Na₂SO₄ brine_wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude this compound concentrate->crude_product G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter Removes insolubles cool Slow Cooling to Room Temp, then Ice Bath dissolve->cool hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Ice-Cold Solvent isolate->wash impurities Impurities in Mother Liquor isolate->impurities dry Dry Under Vacuum wash->dry product Pure Crystalline Product dry->product G start Crude Product load Dry Load Sample start->load pack Pack Silica Gel Column pack->load elute Elute with Hexane/ Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate in vacuo combine->concentrate product High-Purity Product concentrate->product

References

Topic: Scale-up Synthesis of N-(2,5-Difluorophenyl)acetamide for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note provides a comprehensive, robust, and scalable protocol for the synthesis of N-(2,5-Difluorophenyl)acetamide, a key intermediate in various research and development applications. The featured methodology is based on the direct N-acylation of 2,5-difluoroaniline with acetic anhydride, a classic and efficient transformation. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data. The protocol has been optimized for scalability, ensuring reliable yields and high purity, which are critical for downstream applications.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The presence of the difluorophenyl group can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. As such, reliable access to high-purity this compound is crucial for the synthesis of more complex target molecules in drug discovery and other research areas.[1]

The most direct and atom-economical approach for synthesizing this amide is the N-acylation of 2,5-difluoroaniline. This reaction, a variant of the Schotten-Baumann reaction, utilizes a readily available acylating agent, acetic anhydride, to form the amide bond.[2][3] The reaction is typically high-yielding and proceeds under mild conditions. The primary challenge in scaling up this synthesis lies in managing the reaction's exothermicity and ensuring efficient purification to remove the acetic acid byproduct.[4] This document outlines a validated protocol that addresses these challenges for a successful scale-up.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,5-difluoroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling the acetate ion as a good leaving group. A final deprotonation step yields the stable amide product, this compound, and acetic acid as a byproduct.[5][6]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 2,5-Difluoroaniline INT Zwitterionic Intermediate R1->INT Nucleophilic Attack R2 Acetic Anhydride R2->INT P1 This compound INT->P1 Collapse & Proton Transfer P2 Acetic Acid INT->P2 Experimental_Workflow start Start setup 1. Reaction Setup - Charge flask with 2,5-difluoroaniline. - Cool to 0-5 °C in an ice bath. start->setup addition 2. Reagent Addition - Add acetic anhydride dropwise via dropping funnel. - Maintain temperature below 10 °C. setup->addition reaction 3. Reaction Progression - Stir at room temperature for 2 hours. - Monitor completion with TLC. addition->reaction precipitation 4. Product Precipitation - Add cold deionized water to the mixture. - Stir vigorously for 30 minutes. reaction->precipitation filtration 5. Isolation - Filter the solid product using a Büchner funnel. - Wash the cake with cold water. precipitation->filtration drying 6. Drying - Dry the crude product under vacuum at 50 °C. filtration->drying characterization 7. Analysis - Determine yield, melting point, and purity (NMR). drying->characterization end End characterization->end

References

derivatization of n-(2,5-Difluorophenyl)acetamide for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Derivatization of N-(2,5-Difluorophenyl)acetamide for Biological Screening

Document ID: ANP-DFPA-2026-01

Abstract

This compound is a valuable starting scaffold in medicinal chemistry, largely due to the advantageous properties conferred by its fluorinated phenyl ring. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles of drug candidates[1][2][3][4]. This document provides a detailed guide for the derivatization of this scaffold to generate a diverse chemical library for biological screening. We will explore various synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind these modifications from a drug discovery perspective. The aim is to empower researchers to systematically explore the structure-activity relationships (SAR) of this promising chemical series.

Introduction: The Strategic Value of the this compound Scaffold

The anilide motif is a cornerstone in pharmaceutical development, but it can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites[5][6]. The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound helps to mitigate this liability by altering the electronic properties of the ring, making it less prone to oxidative metabolism[7]. This inherent metabolic stability makes it an attractive starting point for library synthesis.

Derivatization is a fundamental process in hit-to-lead and lead optimization campaigns. By systematically modifying a core scaffold, chemists can:

  • Probe the Structure-Activity Relationship (SAR): Understand which parts of the molecule are essential for biological activity.

  • Optimize Pharmacokinetic Properties: Improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhance Potency and Selectivity: Fine-tune interactions with the biological target to increase efficacy and reduce off-target effects.

  • Generate Novel Intellectual Property: Create new chemical entities with unique structures and properties[8].

This guide focuses on three primary points of diversification for the this compound core: the amide bond, the acetyl group, and the aromatic ring.

Derivatization Strategies: A Multi-pronged Approach

The derivatization of this compound can be approached by considering its key reactive sites. The following diagram illustrates the primary points for chemical modification.

G cluster_0 This compound Scaffold cluster_1 Points of Derivatization scaffold Core Structure A Amide Bond Modification (Bioisosteric Replacement) scaffold->A Strategy 1 B Side-Chain Extension (α-Functionalization) scaffold->B Strategy 2 C Aromatic Ring Substitution (Late-Stage Functionalization) scaffold->C Strategy 3

Caption: Key derivatization points on the this compound scaffold.

Strategy 1: Amide Bond Bioisosteric Replacement

The amide bond, while crucial for the structure of many bioactive molecules, can be susceptible to enzymatic hydrolysis. Replacing the amide bond with a metabolically stable bioisostere is a powerful strategy to improve drug-like properties[9]. Bioisosteres are functional groups that possess similar steric and electronic properties, allowing them to maintain biological activity while improving the pharmacokinetic profile[8][10][11].

Common Amide Bioisosteres:

  • 1,2,3- and 1,2,4-Triazoles: These five-membered heterocyclic rings are excellent mimics of the trans-amide bond geometry. They are metabolically robust and can participate in similar hydrogen bonding interactions[9].

  • 1,2,4- and 1,3,4-Oxadiazoles: Like triazoles, oxadiazoles are planar and can act as hydrogen bond acceptors, effectively replacing the amide linkage[9].

  • Thioamides: Replacing the carbonyl oxygen with sulfur alters the hydrogen bonding capacity and acidity of the N-H bond, which can be useful for probing SAR[12].

The general workflow for this strategy involves the synthesis of a key intermediate, 2,5-difluoroaniline, followed by coupling with a carboxylic acid bioisostere or a multi-step synthesis to form the desired heterocycle.

Strategy 2: Side-Chain Extension and Functionalization

Modifying the acetyl group allows for the exploration of the binding pocket of a target protein. This can be achieved by replacing the acetyl group with a variety of other acyl groups or by functionalizing the α-carbon.

Example Reaction: Amide Coupling A straightforward approach is to hydrolyze the starting acetamide to 2,5-difluoroaniline and then couple it with a diverse range of carboxylic acids. This is one of the most common reactions in drug discovery[13].

G start This compound intermediate 2,5-Difluoroaniline start->intermediate Hydrolysis coupling Amide Coupling (e.g., EDC, HOBt) intermediate->coupling reagent Diverse Carboxylic Acids (R-COOH) reagent->coupling product Library of Amide Derivatives coupling->product

Caption: Workflow for generating an amide library from 2,5-difluoroaniline.

This method allows for the rapid generation of a large library of analogs with varying side chains to probe for changes in biological activity.

Strategy 3: Late-Stage Aromatic Ring Functionalization

While more challenging, direct C-H functionalization or nucleophilic aromatic substitution on the difluorophenyl ring can introduce additional diversity. The fluorine atoms activate the ring towards nucleophilic attack, although regioselectivity can be an issue. This advanced strategy is typically employed later in an optimization campaign when a specific vector for substitution has been identified through computational modeling or SAR data.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2,5-Difluoroaniline from this compound

This protocol describes the acidic hydrolysis of the starting material to produce the key amine intermediate.

Materials and Reagents:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH), 5M solution

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq) and concentrated HCl (10 volumes).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding 5M NaOH solution until the pH is approximately 8-9. Caution: This is an exothermic reaction.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2,5-difluoroaniline as a crude product, which can be used directly or purified by column chromatography.

Protocol 2: Parallel Amide Synthesis via EDC/HOBt Coupling

This protocol outlines the coupling of 2,5-difluoroaniline with a selection of carboxylic acids to generate a library of derivatives. This method is effective for electron-deficient amines[13].

Materials and Reagents:

  • 2,5-Difluoroaniline (from Protocol 1)

  • A diverse set of carboxylic acids (1.2 eq per reaction)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq)

  • Hydroxybenzotriazole (HOBt, 0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • 96-well reaction block or individual reaction vials

Procedure (per reaction):

  • In a reaction vial, dissolve the carboxylic acid (1.2 eq) in ACN (or DCM).

  • Add 2,5-difluoroaniline (1.0 eq), followed by EDC (1.1 eq), HOBt (0.1 eq), and DIPEA (2.0 eq).

  • Seal the vial and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Table 1: Example Library of Carboxylic Acids for Derivatization

EntryCarboxylic Acid Side Chain (R in R-COOH)Rationale for Inclusion
1CyclopropylIntroduces rigidity and sp³ character
24-ChlorophenylProbes for halogen bonding interactions
33-PyridylAdds a basic handle for solubility/PK modulation
4tert-ButylProvides steric bulk
54-MethoxyphenylModulates electronics and H-bond accepting ability

Biological Screening and Data Analysis

Once a library of derivatives has been synthesized and purified, the next step is to evaluate their biological activity.

Key Considerations:

  • Assay Selection: The choice of assay (e.g., enzyme inhibition, receptor binding, cell-based functional assay) should be driven by the specific biological target of interest.

  • Primary Screening: Initially screen all compounds at a single high concentration (e.g., 10 µM) to identify "hits".

  • Dose-Response Analysis: For active compounds, perform a dose-response curve to determine potency (e.g., IC₅₀ or EC₅₀).

  • Counter-screens: Use relevant counter-screens to assess selectivity and rule out non-specific mechanisms of action.

  • ADME/Tox Profiling: For the most promising hits, initial in vitro ADME assays (e.g., metabolic stability in liver microsomes, cell permeability) can provide valuable data for further optimization.

The results from these screens will form the basis of the Structure-Activity Relationship (SAR), guiding the design of the next generation of compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its inherent stability and multiple points for diversification allow for a systematic exploration of chemical space. By employing the derivatization strategies and protocols outlined in this guide, researchers can efficiently generate and screen compound libraries to identify novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

role of n-(2,5-Difluorophenyl)acetamide in the development of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Leveraging the N-(2,5-Difluorophenyl)acetamide Scaffold for the Development of Novel Enzyme Inhibitors

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, biochemistry, and pharmacology.

Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a foundational scaffold in the design and synthesis of novel enzyme inhibitors. While not a widely recognized inhibitor in its own right, its structural features—specifically the metabolically stable difluorophenyl ring and the synthetically versatile acetamide group—make it an attractive starting point for fragment-based and traditional lead discovery campaigns. We will explore the strategic rationale for its use, present detailed experimental workflows from initial screening to lead optimization, and discuss the interpretation of resulting data. This document serves as a practical guide for researchers aiming to explore this chemical space for therapeutic intervention.

Part 1: Strategic Rationale & Core Concepts

The journey of developing a new drug often begins with identifying a suitable starting molecule or "scaffold." this compound represents a compelling, albeit underexplored, scaffold for several key reasons rooted in modern medicinal chemistry principles.

1.1 The Significance of the Difluorophenyl Moiety

The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 2,5-difluoro substitution pattern on the phenyl ring offers distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can increase the half-life and bioavailability of a potential drug molecule.

  • Modulation of pKa: Fluorine is a highly electronegative atom that can lower the pKa of nearby functional groups, which can influence a molecule's binding affinity and cell permeability.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions with enzyme active sites, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding potency.

1.2 The N-Phenylacetamide Core: A Versatile Template

The N-phenylacetamide core structure is a common feature in many biologically active compounds. Its amide bond provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for molecular recognition in enzyme active sites. Furthermore, the structure presents multiple, readily accessible points for chemical modification, making it an ideal template for building a library of analogs to explore structure-activity relationships (SAR).

1.3 A Fragment-Based Approach

Given its relatively low molecular weight, this compound is an excellent candidate for a Fragment-Based Drug Discovery (FBDD) workflow. FBDD involves screening small, low-complexity molecules ("fragments") that, even if they bind with low affinity, can be efficiently optimized into potent leads.

Diagram 1: Fragment-Based Drug Discovery Workflow

This diagram illustrates the typical cycle of an FBDD campaign, starting with a fragment like this compound.

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase FragmentScreen Fragment Screening (e.g., NMR, SPR) This compound HitValidation Hit Validation (Confirm Binding) FragmentScreen->HitValidation Identify Hits Structure Structural Biology (X-ray, Cryo-EM) Determine Binding Mode HitValidation->Structure Confirm & Characterize LeadOpt Lead Optimization (SAR by Chemistry) Structure->LeadOpt Guide Design Assay Biological Assay (Test Analogs) LeadOpt->Assay Synthesize & Test Assay->LeadOpt Feedback Loop ADME ADME/Tox Profiling Assay->ADME Profile Leads Preclinical Preclinical Candidate ADME->Preclinical IC50_Curve title Dose-Response Curve y_axis Enzyme Activity (%) x_axis Log[Inhibitor] origin origin y_end y_end origin->y_end x_end x_end origin->x_end p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 x_ic50 IC50 p5->x_ic50 p7 p7 p6->p7 p8 p8 p7->p8 y_50 50% y_50->p5 y_100 100% y_0 0% Lead_Optimization_Cycle Design Design Analogs (Based on SAR & Structure) Synthesize Synthesize New Compounds Design->Synthesize Hypothesis Test Test Potency & Properties (IC50, Solubility, etc.) Synthesize->Test Purified Analogs Analyze Analyze Data (Update SAR) Test->Analyze New Data Analyze->Design Informed Decisions

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2,5-Difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A diminished or complete lack of the desired this compound product is a frequent challenge. The underlying causes can often be traced back to reagent quality, reaction conditions, or the work-up procedure.

Potential Cause Explanation Recommended Solution
Degradation of Acylating Agent Acetic anhydride, a common acylating agent, is susceptible to hydrolysis, especially if exposed to atmospheric moisture. This reaction consumes the anhydride, reducing the amount available for the acetylation of 2,5-difluoroaniline.[1][2][3]Use a fresh, unopened bottle of acetic anhydride or distill the acetic anhydride prior to use. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Inadequate Reaction Temperature The N-acetylation of anilines is temperature-dependent. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier, especially with less reactive anilines.Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring. One study on a similar N-acetylation of 2,5-dibromoaniline was conducted at 60°C.[4]
Insufficient Reaction Time The reaction may not have proceeded to completion.Extend the reaction time and monitor by TLC until the starting material (2,5-difluoroaniline) is no longer visible.
Protonation of the Amine The reaction between an aniline and an acylating agent like acetyl chloride produces an acidic byproduct (HCl).[5][6] This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture. The base will neutralize the acidic byproduct, preventing the protonation of the aniline and driving the reaction to completion.[5][6][7]
Inefficient Precipitation In some procedures, the product is isolated by precipitation from an aqueous solution. If the product has some solubility in the work-up solvent, this can lead to significant loss of yield.After adding the reaction mixture to ice-water, stir for a longer duration in an ice bath to maximize precipitation.[8] Ensure a sufficient volume of water is used to minimize the solubility of the product.
Issue 2: Presence of Starting Material (2,5-Difluoroaniline) in the Final Product

Detecting the starting aniline in your purified product indicates an incomplete reaction.

Potential Cause Explanation Recommended Solution
Sub-stoichiometric Amount of Acylating Agent An insufficient amount of the acylating agent will naturally lead to unreacted starting material.Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the acylating agent to ensure the complete conversion of the aniline.
Incomplete Reaction As mentioned previously, insufficient reaction time or temperature can lead to an incomplete reaction.Optimize reaction time and temperature by monitoring with TLC.
Ineffective Quenching of Excess Acylating Agent If the excess acylating agent is not properly quenched during the work-up, it may not be fully removed during purification, leading to an inaccurate assessment of the reaction's completion.Quench the reaction by carefully adding it to a cold aqueous solution (e.g., ice-water or a cold saturated sodium bicarbonate solution) to hydrolyze any remaining acetic anhydride.
Issue 3: Formation of Side Products and Impurities

The presence of unexpected signals in your analytical data (e.g., NMR, LC-MS) points to the formation of byproducts.

Potential Cause Explanation Recommended Solution
Diacetylation While generally less common for anilines, under harsh conditions or with a large excess of a highly reactive acylating agent, diacetylation can occur, forming N-acetyl-N-(2,5-difluorophenyl)acetamide.Use a controlled amount of the acylating agent (a slight excess is usually sufficient). Avoid excessively high reaction temperatures.
Hydrolysis of Product During the aqueous work-up, particularly if the conditions are acidic or basic for a prolonged period, the newly formed amide bond can be susceptible to hydrolysis, reverting back to the starting aniline and acetic acid.Perform the aqueous work-up at low temperatures (e.g., using an ice bath) and minimize the time the product is in contact with the aqueous phase. Neutralize the reaction mixture carefully.
Impurities in Starting Materials The purity of the starting 2,5-difluoroaniline and the acylating agent is crucial. Impurities in these reagents can carry through the reaction or lead to the formation of other side products.Use high-purity starting materials. If the purity is questionable, consider purifying the starting materials before use.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of a base, like pyridine, in this reaction?

A base, such as pyridine or triethylamine, serves two primary functions in the N-acetylation of anilines.[6][7] Firstly, it acts as a scavenger for the acidic byproduct (e.g., HCl or acetic acid) generated during the reaction.[5][6] This prevents the protonation of the nucleophilic aniline, ensuring it remains available to react. Secondly, pyridine can act as a nucleophilic catalyst by reacting with the acylating agent to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the aniline.[6][9]

Q2: Can I use acetic acid instead of acetic anhydride or acetyl chloride?

While acetic acid can be used as an acetylating agent, it is generally less reactive than acetic anhydride or acetyl chloride.[7] Reactions with acetic acid often require higher temperatures and may result in lower yields.[10] Acetic anhydride is a more effective acylating agent due to its higher reactivity.[7]

Q3: What is the best way to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting aniline and the product acetamide. The disappearance of the aniline spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are some common purification techniques for this compound?

The most common purification method is recrystallization. After the initial isolation of the crude product by filtration, it can be dissolved in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allowed to cool slowly to form pure crystals. Column chromatography can also be used for purification if recrystallization is not effective.

Q5: Are there alternative, "greener" methods for this synthesis?

Yes, there is growing interest in developing more environmentally friendly methods for N-acetylation. Some approaches include using alternative acylating agents, employing catalyst-free conditions, or utilizing microwave irradiation to reduce reaction times and energy consumption.[10][11][12] For instance, some studies have reported solvent-free and catalyst-free acylation of anilines.[11][12]

III. Experimental Protocols & Visualizations

Standard Laboratory Protocol for this compound Synthesis

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 2,5-Difluoroaniline

  • Acetic Anhydride

  • Pyridine (optional, but recommended)

  • Dichloromethane (or another suitable solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,5-difluoroaniline (1 equivalent) in dichloromethane.

  • If using a base, add pyridine (1.1 equivalents) to the solution and stir.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.

  • Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing a cold, saturated sodium bicarbonate solution to quench the reaction and neutralize any acid.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization.

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Dissolve 2,5-Difluoroaniline in Dichloromethane base Add Pyridine (optional) reagents->base cooling Cool in Ice Bath base->cooling addition Add Acetic Anhydride Dropwise cooling->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench with Saturated NaHCO3 Solution reaction->quench extraction Separate Organic Layer quench->extraction wash Wash with Water and Brine extraction->wash dry Dry with Anhydrous MgSO4 or Na2SO4 wash->dry filter_evap Filter and Evaporate Solvent dry->filter_evap recrystallize Recrystallize Crude Product filter_evap->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes workup_issue Work-up Issue? start->workup_issue No reagent_quality Check Reagent Quality (esp. Acetic Anhydride) incomplete_reaction->reagent_quality Yes reaction_conditions Optimize Reaction (Time, Temperature, Base) incomplete_reaction->reaction_conditions No precipitation Optimize Precipitation (Time, Temperature) workup_issue->precipitation Yes purification_loss Review Purification Method workup_issue->purification_loss No solution Improved Yield reagent_quality->solution Use fresh/distilled reagents reaction_conditions->solution Increase time/temp, add base precipitation->solution Increase stirring time in ice bath purification_loss->solution Consider alternative purification

Caption: Troubleshooting logic for low yield in this compound synthesis.

IV. References

  • Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What. Retrieved from --INVALID-LINK--

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from --INVALID-LINK--

  • Acylation under weak base conditions. (n.d.). Retrieved from --INVALID-LINK--

  • Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from --INVALID-LINK--

  • Solvent-, and Catalyst-free Acylation of Anilines with Meldrum's Acids: ANeat Access to Anilides. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (n.d.). ijarsct. Retrieved from --INVALID-LINK--

  • Sciencemadness Discussion Board. (2009, January 18). question an N-acetylation of aniline, using aspirin. Retrieved from --INVALID-LINK--

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2023, October 12). YMER. Retrieved from --INVALID-LINK--

  • Acylation Reaction on Amines | Class 12 Chemistry | Nitrogen Containing Compounds. (2024, July 10). YouTube. Retrieved from --INVALID-LINK--

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry – An Asian Journal, 16(19), 2773–2794. --INVALID-LINK--

  • Hydrolysis of Acetic Anhydride | Acetic acid from Acetic anhydride | Derivatives of Carboxylic acid|. (2023, March 7). YouTube. Retrieved from --INVALID-LINK--

  • Answers. (2010, September 26). Chemical reaction of hydrolysis of acetic anhydride? Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). dealing with hydrolysis of Acetic anhydride-1,1'-13C2 during experiments. Retrieved from --INVALID-LINK--

  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of N-(2,5-difluorophenyl) acetamide using varying amounts of... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Retrieved from --INVALID-LINK--

  • Pearson. (n.d.). Propose a mechanism for the reaction of acetic anhydride with water. Retrieved from --INVALID-LINK--

  • Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios. (2014, January 7). R Discovery. Retrieved from --INVALID-LINK--

  • N-Terminus Acetylation Protocol. (n.d.). CDN. Retrieved from --INVALID-LINK--

  • Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (n.d.). Der Pharma Chemica. Retrieved from --INVALID-LINK--

  • What is the best work-up for acetic anhydride/pyradine acetylation? (2019, July 31). ResearchGate. Retrieved from --INVALID-LINK--

  • Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml). (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (n.d.). Arabian Journal of Chemistry. Retrieved from --INVALID-LINK--

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (n.d.). RSC Publishing. Retrieved from --INVALID-LINK--

  • What is the best work-up for acetic anhydride/pyradine acetylation? (n.d.). ECHEMI. Retrieved from --INVALID-LINK--

  • Synthetic method of acetanilide derivative. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Acetamide Impurities. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (n.d.). Frontiers. Retrieved from --INVALID-LINK--

  • N-Acetylation of Aniline: Lab Procedure & Mechanism. (n.d.). Studylib. Retrieved from --INVALID-LINK--

  • Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)acetamide: A Comparative Guide to Analytical Methods. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthesis of Acetamides from Aryl Amines and Acetonitrile by Diazotization under Metal-Free Conditions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (2022, September 6). Journal of the American Chemical Society. Retrieved from --INVALID-LINK--

  • Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from --INVALID-LINK--

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • N-(2,5-difluorophenyl) acetamide assignment of signals ( 1 HNMR, 399.7... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • N-(2,5-difluorophenyl) acetamide in CDCl3 13 CNMR J values and assignment. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • 2,5-Difluoroaniline. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Process for the preparation of 3,5-difluoroaniline. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 2,5-Difluoroaniline 99.5. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Purification-Free Preparation of Trifluoroacetimidoyl Chlorides and Their Use in Catalytic Chemical Glycosylation. (2025, February 11). ACS Publications. Retrieved from --INVALID-LINK--

  • Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. (2021, September 3). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • 4-Chloro-2,5-difluoroaniline. (n.d.). ChemScene. Retrieved from --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

References

common side products in the synthesis of n-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2,5-Difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the acylation of 2,5-difluoroaniline can stem from several factors. Let's break down the common culprits and their solutions.

  • Incomplete Reaction: The most straightforward cause of low yield is an incomplete conversion of the starting material, 2,5-difluoroaniline.

    • Troubleshooting Steps:

      • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. While the reaction is often conducted at low temperatures (e.g., in an ice bath) to control exothermicity, gentle warming may be required to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Reagent Stoichiometry: A slight excess of the acetylating agent (acetic anhydride or acetyl chloride) is often used to ensure full conversion of the aniline. However, a large excess can lead to side reactions (see Question 2). A molar ratio of 1.1 to 1.2 equivalents of the acetylating agent to the aniline is a good starting point.

      • Reagent Quality: Ensure that your 2,5-difluoroaniline is pure and your acetylating agent has not hydrolyzed. The presence of acetic acid from hydrolyzed acetic anhydride can hinder the reaction.

  • Product Precipitation: The product, this compound, is a solid. Inadequate precipitation will result in product loss during workup.

    • Troubleshooting Steps:

      • Cooling: After the reaction is complete, ensure the reaction mixture is thoroughly cooled in an ice bath to maximize precipitation.[1][2]

      • Solvent Choice: The reaction is often carried out in a solvent in which the starting material is soluble but the product has limited solubility at low temperatures. If the product remains dissolved, the addition of a non-polar co-solvent or water may be necessary to induce precipitation.

Question 2: I'm observing a significant amount of a byproduct with a higher molecular weight in my mass spectrometry analysis. What is this impurity?

The most common higher molecular weight byproduct in aniline acylation is the di-acylated product, N-acetyl-N-(2,5-difluorophenyl)acetamide.

  • Cause: This occurs when the initially formed acetamide is further acetylated. This side reaction is more prevalent under harsh conditions or with a large excess of the acetylating agent.[3]

    • Troubleshooting Steps:

      • Control Stoichiometry: Carefully control the molar ratio of the acetylating agent. Use no more than 1.2 equivalents.

      • Temperature Control: Perform the reaction at a low temperature (0-5 °C) to minimize the rate of the second acylation.

      • Slow Addition: Add the acetylating agent slowly and dropwise to the solution of 2,5-difluoroaniline to avoid localized high concentrations of the acetylating agent.

Question 3: My final product is discolored (yellow or brown). What causes this and how can I obtain a pure, white product?

Discoloration in the final product is typically due to the presence of oxidized impurities derived from the starting aniline.[4]

  • Cause: Anilines, including 2,5-difluoroaniline, are susceptible to air oxidation, which forms highly colored polymeric byproducts.[4][5] This can be exacerbated by exposure to light and heat.

    • Troubleshooting Steps:

      • Purify the Starting Material: If your 2,5-difluoroaniline has a dark appearance, consider purifying it by distillation under reduced pressure before use.

      • Inert Atmosphere: For highly sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

      • Recrystallization: The most effective method for removing colored impurities is recrystallization of the final product. A suitable solvent system (e.g., ethanol/water or toluene/heptane) should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.

Frequently Asked Questions (FAQs)

  • What is the role of a base, like pyridine or triethylamine, in this reaction? A base is often added to neutralize the hydrochloric acid (HCl) byproduct when using acetyl chloride as the acetylating agent.[6] For acetic anhydride, a base can also be used to catalyze the reaction.

  • Can I use acetic acid as the acetylating agent? While possible, the reaction with acetic acid is generally much slower and requires higher temperatures. Acetic anhydride or acetyl chloride are more reactive and are preferred for this transformation.[3]

  • How can I confirm the identity and purity of my final product? The identity and purity of this compound can be confirmed using several analytical techniques:

    • NMR Spectroscopy: 1H and 13C NMR are invaluable for structural confirmation.[7][8][9]

    • Mass Spectrometry: To confirm the molecular weight.

    • Melting Point: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,5-Difluoroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid (as solvent)

  • Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum. For higher purity, recrystallize from a suitable solvent system.

Visualizing the Reaction and Side Products

The following diagrams illustrate the main reaction pathway and the formation of the common di-acylated side product.

reaction_pathway 2,5-Difluoroaniline 2,5-Difluoroaniline This compound This compound 2,5-Difluoroaniline->this compound + Acetic Anhydride Acetic Anhydride Acetic Anhydride

Caption: Main synthetic route to this compound.

side_reaction This compound This compound Di-acylated Product Di-acylated Product This compound->Di-acylated Product + Acetic Anhydride (excess) Acetic Anhydride_excess Acetic Anhydride (excess)

Caption: Formation of the di-acylated side product.

References

troubleshooting guide for n-(2,5-Difluorophenyl)acetamide synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2,5-Difluorophenyl)acetamide Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The guidance herein is rooted in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the nucleophilic acyl substitution reaction between 2,5-difluoroaniline and an acetylating agent, such as acetyl chloride or acetic anhydride.[1] This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (HCl or acetic acid).

Why is a base necessary in this reaction?

A base, such as pyridine or triethylamine, plays a crucial role in scavenging the acid generated during the acylation process.[2] In the absence of a base, the acidic byproduct can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[3]

What are the expected spectroscopic characteristics of this compound?

The product can be characterized using various spectroscopic techniques. In ¹H NMR, characteristic signals for the aromatic protons and the amide proton will be observed. The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon, the methyl carbon of the acetyl group, and the carbons of the difluorophenyl ring, with characteristic C-F coupling.[4][5][6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered the starting material. What are the potential causes and how can I rectify this?

Causality and Solutions:

  • Inadequate Acylating Agent Reactivity: Acetyl chloride and acetic anhydride are highly reactive and susceptible to hydrolysis.[7][8] If the reagents have been improperly stored and exposed to atmospheric moisture, they will hydrolyze to acetic acid, which is a much less effective acylating agent under these conditions.

    • Protocol: Always use freshly opened or properly stored acetylating agents. Consider running a preliminary reaction with a known reactive amine to confirm the activity of your acylating agent.

  • Insufficient Basicity: The chosen base may not be strong enough or may have been added in insufficient quantity to effectively neutralize the acid byproduct.

    • Protocol: Ensure at least a stoichiometric equivalent of a suitable base like pyridine or triethylamine is used. For less reactive anilines, a slight excess of the base can be beneficial.

  • Low Nucleophilicity of the Aniline: The fluorine atoms on the aniline ring are electron-withdrawing, which reduces the nucleophilicity of the amino group.

    • Protocol: The reaction may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Precipitation of Starting Material: If the reaction is cooled too quickly or if the solvent is not appropriate, the starting aniline may precipitate out of the solution, effectively stopping the reaction.

    • Protocol: Ensure complete dissolution of the 2,5-difluoroaniline in the chosen solvent before adding the acylating agent. If solubility is an issue, consider a different solvent system.

Experimental Workflow: Optimizing Reaction Conditions

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities in the Final Product

Question: After work-up and purification, my product is still impure. What are the likely side products and how can I improve the purity?

Causality and Solutions:

  • Diacylation: Although less common with deactivated anilines, it is possible for the amide product to be further acylated, especially if a large excess of the acetylating agent is used under forcing conditions.

    • Protocol: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acetylating agent. Add the acylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

  • Unreacted Starting Material: As discussed previously, incomplete reaction will lead to the presence of 2,5-difluoroaniline in the crude product.

    • Protocol: Monitor the reaction to completion using TLC. If the reaction stalls, consider the troubleshooting steps for low yield.

  • Hydrolysis of the Product: Amides can undergo hydrolysis back to the corresponding aniline and carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures during work-up.

    • Protocol: Perform the aqueous work-up under neutral or mildly basic conditions. Avoid prolonged heating during purification steps like recrystallization.

  • Side Reactions from the Acylating Agent: Acetyl chloride can react with any nucleophilic species present. For instance, if a nucleophilic solvent like an alcohol is used, it can form an ester.

    • Protocol: Use a non-nucleophilic, aprotic solvent such as dichloromethane, chloroform, or tetrahydrofuran.

Data Presentation: Common Solvents for Acylation

SolventDielectric ConstantBoiling Point (°C)Notes
Dichloromethane9.139.6Good choice, dissolves reactants well.
Chloroform4.861.2Similar to dichloromethane.
Tetrahydrofuran7.666Can be used, ensure it is anhydrous.
Acetonitrile37.581.6A more polar option.
Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating my product after the reaction. What are some effective work-up and purification strategies?

Causality and Solutions:

  • Product Solubility: this compound has moderate polarity. If it remains dissolved in the aqueous phase during an extraction, yields will be low. Conversely, if it is too soluble in the recrystallization solvent, recovery will be poor.

    • Protocol for Extraction: After quenching the reaction with water, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery. Wash the combined organic layers with a dilute acid solution to remove any remaining aniline and base, followed by a wash with brine.

    • Protocol for Recrystallization: A common solvent system for recrystallizing similar amides is a mixture of ethanol and water, or ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of the hot, more polar solvent, and then slowly add the less polar solvent until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

  • Emulsion Formation during Work-up: The presence of salts and other byproducts can sometimes lead to the formation of an emulsion during the aqueous work-up, making phase separation difficult.

    • Protocol: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

Logical Relationship: Purification Strategy

G Crude_Product Crude_Product Extraction Extraction Crude_Product->Extraction Remove water-soluble impurities Recrystallization Recrystallization Extraction->Recrystallization For crystalline solids Column_Chromatography Column_Chromatography Extraction->Column_Chromatography For oils or non-crystalline solids Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision tree for product purification.

References

Technical Support Center: Optimization of Reaction Conditions for N-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and optimization of N-(2,5-Difluorophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, typically through the N-acetylation of 2,5-difluoroaniline, can present challenges due to the electronic properties and potential for side reactions of the starting material. This guide provides a comprehensive resource to navigate these challenges, optimize reaction conditions, and ensure high yield and purity of the final product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in the N-acetylation of 2,5-difluoroaniline can stem from several factors, primarily related to the reduced nucleophilicity of the aniline and suboptimal reaction conditions.

  • Incomplete Reaction: 2,5-Difluoroaniline is an electron-deficient aniline due to the presence of two electron-withdrawing fluorine atoms. This reduces the nucleophilicity of the amino group, making the reaction with the acylating agent slower compared to non-halogenated anilines.[1]

    • Solution:

      • Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending it. Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but be cautious of potential side reactions at higher temperatures.

      • Use a More Reactive Acylating Agent: While acetic anhydride is commonly used, acetyl chloride is a more reactive alternative that can improve yields with less reactive anilines.[2] However, it generates hydrochloric acid as a byproduct, which must be neutralized.

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material or the formation of byproducts.

    • Solution: A slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents of acetic anhydride) is often beneficial to drive the reaction to completion. However, a large excess should be avoided as it can complicate purification.

  • Product Loss During Workup: The product may be lost during extraction or crystallization steps if the procedure is not optimized.

    • Solution:

      • During aqueous workup, ensure the pH is not too acidic, as the amide product can be hydrolyzed under strongly acidic conditions with prolonged heating.

      • When precipitating the product by pouring the reaction mixture into water, using ice-cold water and allowing sufficient time for complete precipitation can improve the isolated yield.[3]

Question 2: I am observing a significant amount of an impurity in my final product. How can I identify and minimize it?

Answer: The most common impurity in this reaction, besides unreacted starting material, is the diacetylated byproduct, N-acetyl-N-(2,5-difluorophenyl)acetamide.

  • Identification: This byproduct will have a different Rf value on a TLC plate compared to the desired product and the starting aniline. It can be further characterized by techniques like LC-MS and NMR spectroscopy.

  • Minimization:

    • Control Stoichiometry: Avoid using a large excess of the acylating agent. A significant excess of acetic anhydride or acetyl chloride can promote the second acetylation of the initially formed product.[2]

    • Controlled Addition of Acylating Agent: Adding the acylating agent dropwise to the solution of 2,5-difluoroaniline, especially at a controlled temperature (e.g., 0-5 °C), can help to minimize the formation of the diacetylated product.

    • Reaction Temperature: Higher reaction temperatures can sometimes favor diacetylation. Running the reaction at room temperature or with gentle warming is generally preferred.

Question 3: How can I effectively purify my this compound?

Answer: The purification strategy will depend on the nature and quantity of the impurities present.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, including unreacted 2,5-difluoroaniline and the diacetylated byproduct.

    • Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for similar acetanilides include:

      • Aqueous ethanol or isopropanol

      • Toluene

      • Ethyl acetate/hexane mixture

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals. The impurities will remain in the mother liquor.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a reliable alternative.

    • Eluent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The polarity of the eluent can be optimized based on TLC analysis to achieve good separation between the product and impurities. For instance, starting with 10-20% ethyl acetate in hexanes and gradually increasing the polarity is a common strategy.[4]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, detailed protocol for the synthesis of this compound?

A1: The following protocol is a robust starting point for the laboratory-scale synthesis.

Experimental Protocol: N-Acetylation of 2,5-Difluoroaniline

Reagent Molar Eq. MW ( g/mol ) Amount
2,5-Difluoroaniline1.0129.111.29 g (10 mmol)
Acetic Anhydride1.1102.091.12 g (1.04 mL, 11 mmol)
Glacial Acetic Acid--10 mL
Water (deionized)--100 mL

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-difluoroaniline (1.29 g, 10 mmol) in glacial acetic acid (10 mL).

  • With gentle stirring, add acetic anhydride (1.04 mL, 11 mmol) dropwise to the solution at room temperature. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the 2,5-difluoroaniline spot has disappeared.

  • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring.

  • A white precipitate of this compound will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.[3]

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

  • Dry the product under vacuum to a constant weight. The expected yield is typically high (>90%).

Q2: What is the underlying mechanism of the N-acetylation of 2,5-difluoroaniline with acetic anhydride?

A2: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2,5-difluoroaniline acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses to form the this compound product and an acetate leaving group. The acetate then deprotonates the newly formed amide to yield the final product and acetic acid.

Q3: Can I use a catalyst to improve the reaction rate?

A3: For many N-acetylation reactions, particularly with unreactive anilines, a catalyst can be beneficial. While this specific reaction often proceeds well without a catalyst, if you are facing issues with a very slow reaction, you could consider the following:

  • Acid Catalysis: A small amount of a strong acid like sulfuric acid can protonate the carbonyl oxygen of acetic anhydride, making it more electrophilic and accelerating the reaction. However, this can also lead to side reactions and should be used with caution.

  • Lewis Acid Catalysis: Mild Lewis acids have been shown to catalyze N-acetylation reactions.[5]

  • Base Catalysis: In the case of using acetyl chloride, a non-nucleophilic base like triethylamine or pyridine is necessary to neutralize the HCl byproduct.

For the reaction with acetic anhydride, it is generally recommended to first optimize the reaction time and temperature before introducing a catalyst.

Q4: What are the key considerations for scaling up this reaction?

A4: Scaling up the synthesis of this compound requires careful consideration of the following:

  • Heat Management: The N-acetylation reaction is exothermic. On a larger scale, the heat generated can be significant and needs to be effectively managed to prevent runaway reactions and the formation of byproducts. The addition of the acylating agent should be done at a controlled rate, and adequate cooling should be available.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent reaction progress. Inadequate mixing can lead to localized "hot spots" and an increase in side product formation.

  • Workup and Isolation: Handling large volumes of solids during precipitation and filtration requires appropriate equipment. The efficiency of washing the product to remove impurities also needs to be considered.

  • Solvent Selection: While acetic acid is a suitable solvent for laboratory scale, for industrial-scale synthesis, alternative solvents might be considered based on factors like cost, safety, and ease of recovery. Continuous flow processes are also being explored for N-acetylation reactions to improve safety and efficiency on a larger scale.[6]

Visualizations

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification (if needed) A Dissolve 2,5-difluoroaniline in glacial acetic acid B Add acetic anhydride dropwise at RT A->B Start Reaction C Stir for 1-2 hours B->C D Monitor by TLC C->D Check Completion E Pour into ice-water D->E Reaction Complete F Stir for 30 min E->F G Filter and wash with cold water F->G H Dry under vacuum G->H I Recrystallization or Column Chromatography H->I Check Purity

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Start Low Yield Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Stoichiometry Incorrect Stoichiometry? IncompleteReaction->Stoichiometry No IncreaseTimeTemp Increase reaction time/temp Use acetyl chloride IncompleteReaction->IncreaseTimeTemp Yes WorkupLoss Loss During Workup? Stoichiometry->WorkupLoss No AdjustStoichiometry Use 1.1-1.2 eq. of acetic anhydride Stoichiometry->AdjustStoichiometry Yes OptimizeWorkup Use ice-cold water Ensure complete precipitation WorkupLoss->OptimizeWorkup Yes FinalProduct Improved Yield WorkupLoss->FinalProduct No IncreaseTimeTemp->FinalProduct AdjustStoichiometry->FinalProduct OptimizeWorkup->FinalProduct

Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-(2,4-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2,4-difluorophenyl)acetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and prevent byproduct formation in two primary synthetic routes. We will delve into the mechanistic origins of impurities and provide field-proven, troubleshooting solutions to enhance yield, purity, and process robustness.

Guide Structure

This guide is divided into two main sections, each addressing a common synthetic pathway to 2-(2,4-difluorophenyl)acetamide:

  • Part 1: Synthesis via Amidation of 2,4-Difluorophenylacetic Acid. This section focuses on issues arising from the use of coupling agents.

  • Part 2: Synthesis via Hydrolysis of 2,4-Difluorophenylacetonitrile. This section addresses the challenges of selective hydrolysis and preventing over-reaction.

Each section contains a detailed Troubleshooting Guide in a Q&A format, followed by Frequently Asked Questions (FAQs) for broader insights.

Part 1: Synthesis via Amidation of 2,4-Difluorophenylacetic Acid

This synthetic approach involves the coupling of 2,4-difluorophenylacetic acid with an ammonia source, typically facilitated by a coupling reagent. While direct, this method's primary challenge lies in managing the byproducts generated from the coupling agent itself.

Reaction Pathway & Key Byproducts

The general reaction involves activating the carboxylic acid, which is then attacked by ammonia. Carbodiimides like DCC and EDC are common activators.

G cluster_main Desired Reaction Pathway cluster_side Byproduct Formation A 2,4-Difluorophenylacetic Acid + NH3 B O-Acylisourea Intermediate A->B + Coupling Reagent (e.g., EDC/DCC) D Coupling Reagent (EDC or DCC) C 2-(2,4-Difluorophenyl)acetamide (Product) B->C + NH3 E Urea Byproduct (Water-soluble for EDC, Insoluble for DCC) B->E Rearrangement & Protonation

Figure 1: Amidation pathway using a carbodiimide coupling reagent.
Troubleshooting Guide: Amidation Route

Q1: After my reaction with EDC, I have a water-soluble impurity that's difficult to remove by standard extraction. What is it and how do I get rid of it?

A1: You are likely dealing with the N,N'-dialkylurea byproduct derived from your EDC reagent (1-ethyl-3-(3-dimethylaminopropyl)urea).[1][2] While EDC and its corresponding urea are designed to be water-soluble for easy removal, challenges can arise.

  • Causality: The O-acylisourea intermediate is highly reactive. While it should ideally react with your amine (ammonia), it can also be attacked by another molecule of the carboxylic acid or rearrange. The resulting urea byproduct is basic and can be protonated, increasing its aqueous solubility. However, if your product has some water solubility or forms emulsions, simple phase separation may be insufficient.

  • Solution Protocol:

    • Acidic Wash: Ensure your aqueous wash is sufficiently acidic (e.g., 1M HCl). This protonates the urea byproduct, maximizing its partitioning into the aqueous layer. Perform multiple small-volume washes rather than one large one.

    • Brine Wash: After the acidic wash, perform a brine (saturated NaCl solution) wash to "break" any emulsions and reduce the amount of dissolved water in your organic layer.

    • Phase-Switch Purification: For particularly stubborn cases, consider a phase-switch approach where the bipyridine-modified carbodiimide is used, allowing for removal via complexation with a copper(II)-loaded resin.

Q2: I used DCC for my coupling and now have a white precipitate that is co-crystallizing with my product. How can I prevent this?

A2: The precipitate is N,N'-dicyclohexylurea (DCU), the characteristic byproduct of DCC-mediated couplings.[1][3] Its very low solubility in most common organic solvents is both an advantage (easy to filter) and a disadvantage (can contaminate the product).

  • Causality: DCU precipitates from the reaction mixture as it forms. If your product also has limited solubility in the reaction solvent, it can crash out of solution along with the DCU, leading to contamination.

  • Solution Protocol:

    • Solvent Selection: Choose a solvent system where your product remains soluble but DCU does not (e.g., dichloromethane, chloroform).

    • Post-Reaction Filtration: After the reaction is complete, cool the mixture (e.g., to 0 °C) to maximize DCU precipitation. Filter the reaction mixture through a medium-porosity fritted funnel to remove the DCU before proceeding with product work-up and isolation.

    • Alternative Reagent: If co-precipitation remains an issue, switch to Diisopropylcarbodiimide (DIC). The resulting diisopropylurea byproduct is more soluble in organic solvents and can be removed during work-up rather than by filtration.[3]

Q3: My reaction yield is low, and I'm recovering unreacted 2,4-difluorophenylacetic acid. What's going wrong?

A3: Low conversion can stem from several factors related to reagent activity and reaction conditions.

  • Causality & Solutions:

    • Moisture: Coupling reagents, especially carbodiimides, are sensitive to water. Moisture will consume the reagent, deactivating it. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Insufficient Reagent: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent to drive the reaction to completion.

    • Temperature: While many couplings run well at room temperature, some may require gentle heating (e.g., 40 °C) to overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

    • Ammonia Source: Ensure your source of ammonia is adequate. If using ammonium chloride with a base, ensure the base is strong enough and in sufficient quantity to liberate free ammonia.

FAQs: Amidation Route
  • Q: Which is better, EDC or DCC?

    • A: It depends on your process. EDC is often preferred in drug development because its water-soluble urea byproduct simplifies purification via aqueous extraction.[1][2] DCC is cheaper, but the insoluble DCU byproduct can complicate purification, making it less suitable for solid-phase or automated synthesis.[1][3]

  • Q: Do I need to use additives like HOBt or DMAP?

    • A: For a simple amidation with ammonia, additives like 1-hydroxybenzotriazole (HOBt) are generally not necessary. HOBt is primarily used to suppress racemization of chiral centers and minimize other side reactions in more complex peptide couplings.[3] 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst but is typically used for esterifications.

  • Q: Can I use other coupling reagents?

    • A: Yes, many other reagents exist. Propylphosphonic Anhydride (T3P®) is an excellent choice known for high yields, low epimerization, and byproducts that are easily removed by aqueous extraction.[2]

Part 2: Synthesis via Hydrolysis of 2,4-Difluorophenylacetonitrile

This route is often attractive due to the availability of the nitrile starting material. The core challenge is achieving selective hydrolysis to the amide without continuing to the carboxylic acid byproduct.

Reaction Pathway & Key Byproducts

The reaction proceeds in two stages: nitrile hydration to the amide, followed by amide hydrolysis to the carboxylic acid. Controlling conditions to stop at the intermediate amide is critical.

G cluster_main Desired Reaction Pathway cluster_side Byproduct Formation (Over-hydrolysis) A 2,4-Difluorophenylacetonitrile B 2-(2,4-Difluorophenyl)acetamide (Product) A->B Controlled Hydrolysis (e.g., H2O2, NaOH, mild heat) C 2,4-Difluorophenylacetic Acid (Byproduct) B->C Harsh Conditions (Strong Acid/Base, High Temp)

Figure 2: Hydrolysis pathway from nitrile to amide and the over-hydrolysis byproduct.
Troubleshooting Guide: Nitrile Hydrolysis Route

Q1: My final product is contaminated with significant amounts of 2,4-difluorophenylacetic acid. How can I prevent its formation?

A1: The presence of the carboxylic acid is a classic case of over-hydrolysis. The conditions required to hydrolyze the nitrile can also hydrolyze the resulting amide, often at a faster rate.[4][5]

  • Causality: Harsh reaction conditions (high concentrations of strong acid or base, elevated temperatures, and prolonged reaction times) promote the second hydrolysis step from the amide to the carboxylic acid.[6][7]

  • Solution Protocol - Milder Conditions:

    • Alkaline Peroxide Method: A common and effective method is the use of alkaline hydrogen peroxide. The hydroperoxide anion is a potent nucleophile for the nitrile but the conditions are often mild enough to leave the amide intact.[8]

    • Temperature Control: Avoid high temperatures. Many partial hydrolyses can be achieved at temperatures between 40-80 °C. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting nitrile is consumed.

    • Catalytic Methods: Consider using a transition metal catalyst, such as the platinum-based Ghaffar-Parkins catalyst, which is known for high activity and chemoselectivity in hydrating nitriles to primary amides under mild conditions.[5]

Q2: The hydrolysis reaction is very slow or stalls completely. How can I improve the conversion rate without generating the carboxylic acid byproduct?

A2: Sluggish reaction rates are common when conditions are too mild to overcome the activation energy for nitrile hydration.

  • Causality & Solutions:

    • Phase Transfer Catalysis: If your nitrile has poor solubility in the aqueous reaction medium, the reaction will be slow. Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the transport of the hydroxide or other nucleophile into the organic phase.

    • Solvent Choice: Using a co-solvent like tert-butanol or ethanol can improve the solubility of the nitrile and facilitate a more homogeneous reaction, often allowing the hydrolysis to be stopped at the amide stage.[9]

    • Careful Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments, monitoring for the formation of the carboxylic acid byproduct at each step to find the optimal balance between reaction rate and selectivity.

Q3: How can I purify my 2-(2,4-difluorophenyl)acetamide to remove residual starting nitrile and the carboxylic acid byproduct?

A3: Purification can be achieved by exploiting the differences in the acidic/basic properties of the components.

  • Purification Protocol:

    • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Base Wash: Perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution). This will deprotonate the acidic byproduct, 2,4-difluorophenylacetic acid, and extract it into the aqueous layer. Repeat the wash.

    • Acid Wash: A subsequent wash with dilute acid (e.g., 1M HCl) can remove any basic impurities.

    • Drying and Concentration: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallization: The remaining mixture, now enriched in the desired amide and containing the neutral starting nitrile, can be purified by recrystallization from a suitable solvent system (e.g., toluene, ethyl acetate/heptane).

FAQs: Nitrile Hydrolysis Route
  • Q: Is acid- or base-catalyzed hydrolysis better for stopping at the amide?

    • A: Base-catalyzed hydrolysis under carefully controlled, milder conditions is generally more amenable to stopping at the amide stage.[6] Acid-catalyzed hydrolysis often requires harsher conditions and the final protonation of the leaving ammonia group drives the reaction towards the carboxylic acid, making it difficult to stop.[6][7]

  • Q: What is the best way to monitor the reaction?

    • A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the non-polar nitrile starting material, the more polar amide product, and the very polar carboxylic acid byproduct (which will often streak or remain at the baseline without an acidic additive in the eluent). For more precise monitoring, HPLC or LC-MS is ideal.

  • Q: Can I avoid hydrolysis altogether?

    • A: Yes, the amidation route described in Part 1 is a direct alternative that avoids the risk of over-hydrolysis. The choice between the two routes often depends on the cost and availability of the starting materials (2,4-difluorophenylacetic acid vs. 2,4-difluorophenylacetonitrile).

Data Summary & Analytical Protocols

Table 1: Comparison of Common Amidation Coupling Reagents
Coupling ReagentByproductByproduct SolubilityRemoval MethodKey Advantage
EDC 1-ethyl-3-(3-dimethylaminopropyl)ureaWater-solubleAcidic aqueous wash[2]Simplified purification
DCC N,N'-dicyclohexylurea (DCU)Insoluble in most organic solventsFiltration[1][3]Low cost
T3P® Phosphonic acidsWater-solubleAqueous wash[2]High yield, low side reactions
Protocol: General Purpose HPLC Method for Impurity Profiling

This protocol provides a starting point for analyzing the purity of 2-(2,4-difluorophenyl)acetamide.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: 2,4-Difluorophenylacetic acid (earliest), 2-(2,4-difluorophenyl)acetamide, 2,4-Difluorophenylacetonitrile (latest).

References

stability issues of n-(2,5-Difluorophenyl)acetamide under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2,5-Difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the stability of this compound. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is an aromatic acetamide derivative. Understanding its stability profile is crucial for its handling, storage, and application in various experimental settings, particularly in drug development where compound integrity is paramount. The stability of an active pharmaceutical ingredient (API) can be influenced by several factors, including pH, temperature, light, and the presence of oxidative agents.[1][2][3] This guide will delve into these aspects, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, the most probable degradation pathway for this compound is the hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 2,5-difluoroaniline and acetic acid.[4][5][6] The rate of hydrolysis is dependent on the pH and temperature of the solution. While the difluorophenyl ring is generally stable, extreme conditions could potentially lead to further degradation, though this is less common under typical experimental settings.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The amide linkage in this compound is susceptible to hydrolysis across a wide pH range. Generally, the rate of hydrolysis is slowest in the neutral to slightly acidic pH range and increases significantly under strongly acidic or alkaline conditions.[4][5][6] For instance, studies on acetanilide, a structurally similar compound, have shown that the hydrolysis is catalyzed by both H+ and OH- ions.[4][6] Therefore, for maximum stability in solution, it is recommended to maintain the pH between 4 and 6.

Q3: Is this compound sensitive to light?

Q4: What are the recommended storage conditions for this compound?

A4: For solid this compound, it is recommended to store it in a cool, dry, and dark place in a tightly sealed container. For solutions, it is best to prepare them fresh. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For long-term storage, consider storing aliquots at -20°C or below to minimize degradation.

Troubleshooting Guide

This section addresses specific problems that researchers might encounter during their experiments with this compound.

Issue 1: Inconsistent results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Protocol: Analyze your stock solution using High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the chromatogram to that of a freshly prepared standard.

    • Expected Outcome: A single major peak corresponding to this compound should be observed. The presence of additional peaks may indicate degradation.

    • Causality: The organic solvent used for the stock solution (e.g., DMSO, ethanol) is generally stable, but repeated freeze-thaw cycles or prolonged storage at room temperature can lead to degradation.

  • Assess Stability in Assay Buffer:

    • Protocol: Incubate this compound in your assay buffer at the experimental temperature for the duration of the assay. Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC.

    • Expected Outcome: A decrease in the peak area of the parent compound and the appearance of new peaks will indicate instability.

    • Causality: The pH, ionic strength, and presence of certain components in the buffer can catalyze the hydrolysis of the amide bond.

  • pH Adjustment:

    • Protocol: If instability is observed, try adjusting the pH of your assay buffer to be within the 4-6 range, if compatible with your biological system.

    • Causality: Minimizing the concentration of H+ and OH- ions will slow down the rate of acid- and base-catalyzed hydrolysis.[4][6]

Issue 2: Appearance of unknown peaks in chromatograms during stability studies.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradation Products:

    • Protocol: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks.

    • Expected Outcome: A peak with a mass corresponding to 2,5-difluoroaniline (m/z 129.04) would strongly suggest hydrolysis of the amide bond.

    • Causality: Mass spectrometry provides molecular weight information that is crucial for the tentative identification of degradation products.

  • Perform Forced Degradation Studies:

    • Protocol: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as recommended by ICH guidelines.[1][12][13] This will help to generate and identify potential degradation products.

    • Expected Outcome: Comparing the chromatograms from the forced degradation studies with your experimental samples can help confirm the identity of the unknown peaks.

    • Causality: Forced degradation studies are a systematic way to understand the degradation profile of a drug substance and are essential for developing stability-indicating analytical methods.[1][3]

Experimental Protocols

Protocol 1: HPLC Method for Stability Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Temperature: 25°C

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light for a specified duration.

Analyze all samples using the HPLC method described above.

Data Presentation

Condition Potential Degradants Recommended Mitigation
Acidic pH (<4) 2,5-difluoroaniline, Acetic AcidBuffer solution to pH 4-6
Alkaline pH (>8) 2,5-difluoroaniline, Acetic AcidBuffer solution to pH 4-6
Oxidative Stress Potential for ring oxidationUse of antioxidants, inert atmosphere
High Temperature Increased rate of hydrolysisStore at recommended cool temperatures
Light Exposure Potential for photodegradationProtect from light (amber vials, etc.)

Visualizations

cluster_0 Degradation Pathway of this compound A This compound B 2,5-difluoroaniline A->B Hydrolysis (Acid/Base Catalyzed) C Acetic Acid A->C Hydrolysis (Acid/Base Catalyzed)

Caption: Primary degradation pathway of this compound.

cluster_1 Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results CheckStock Analyze Stock Solution Integrity (HPLC) Start->CheckStock DegradationFound Degradation Observed? CheckStock->DegradationFound PrepareFresh Prepare Fresh Stock Solution DegradationFound->PrepareFresh Yes AssessBuffer Assess Stability in Assay Buffer DegradationFound->AssessBuffer No PrepareFresh->CheckStock BufferStable Stable in Buffer? AssessBuffer->BufferStable Proceed Proceed with Experiment BufferStable->Proceed Yes AdjustpH Adjust Buffer pH (4-6) BufferStable->AdjustpH No Reassess Re-assess Stability AdjustpH->Reassess Reassess->BufferStable

Caption: Workflow for troubleshooting stability issues.

References

analytical challenges in the characterization of n-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of N-(2,5-Difluorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the analysis of this compound.

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary techniques for full characterization include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.

Q2: I'm seeing a higher molecular weight peak in my mass spectrum than expected. What could be the cause?

A2: This is a common issue. The unexpected peak could be an adduct, where the analyte molecule associates with a salt or solvent molecule. Common adducts in electrospray ionization (ESI) MS include sodium ([M+Na]⁺), potassium ([M+K]⁺), or acetonitrile ([M+ACN+H]⁺). It is crucial to check your mobile phase and sample preparation for sources of these ions.

Q3: My HPLC peak for this compound is showing significant tailing. What should I investigate first?

A3: Peak tailing in HPLC for a compound like this is often due to secondary interactions with the stationary phase. The amide functional group can interact with residual silanols on the silica-based column. Your first steps should be to check the mobile phase pH. A slightly acidic mobile phase (e.g., with 0.1% formic acid) can suppress this interaction. If the problem persists, consider using a column with end-capping or a different stationary phase.

Q4: Are there any common impurities I should be aware of during the synthesis of this compound?

A4: Yes, common impurities can arise from the starting materials or side reactions. Look for residual 2,5-difluoroaniline (the starting amine) or di-acetylated products. Hydrolysis of the amide bond can also lead to the formation of 2,5-difluoroaniline and acetic acid, especially under harsh pH conditions or prolonged storage in solution.

Part 2: Troubleshooting Guides for Key Analytical Techniques

This section provides in-depth troubleshooting for specific issues you may encounter.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantification. However, the polarity and aromatic nature of this compound can present challenges.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Causality: Peak tailing is often caused by the interaction of the basic amide group with acidic silanol groups on the column's stationary phase. Peak fronting can indicate column overload.

  • Troubleshooting Protocol:

    • Adjust Mobile Phase pH: Add a small amount of a modifier like formic acid or trifluoroacetic acid (0.05-0.1%) to the mobile phase. This will protonate the silanol groups and reduce secondary interactions.

    • Check Sample Concentration: Dilute your sample to ensure you are not overloading the column.

    • Column Selection: If tailing persists, switch to a column with high-density end-capping or a different stationary phase chemistry, such as a phenyl-hexyl column, which can have favorable pi-pi interactions with the aromatic ring.

Issue 2: Inconsistent Retention Times

  • Causality: Fluctuating retention times are typically due to issues with the HPLC system itself or the mobile phase preparation.

  • Troubleshooting Protocol:

    • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. Inconsistent solvent ratios will lead to retention time drift.

    • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

    • System Check: Check the HPLC pump for leaks and ensure the check valves are functioning correctly.

Below is a troubleshooting workflow for common HPLC issues:

Caption: HPLC Troubleshooting Workflow

Mass Spectrometry (MS)

MS provides crucial molecular weight information, but the presence of fluorine can influence ionization and fragmentation.

Issue: Low Ionization Efficiency in ESI-MS

  • Causality: this compound is a neutral molecule and may not ionize efficiently in its native state.

  • Troubleshooting Protocol:

    • Mobile Phase Additives: Ensure your mobile phase contains a proton source for positive ion mode (e.g., 0.1% formic acid) or a proton acceptor for negative ion mode (e.g., 0.1% ammonium hydroxide).

    • Ionization Source Parameters: Optimize the capillary voltage and source temperature to enhance ionization.

    • Consider APCI: If ESI efficiency remains low, Atmospheric Pressure Chemical Ionization (APCI) can be a more suitable ionization technique for neutral, relatively non-polar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for unambiguous structure confirmation. The fluorine atoms introduce specific spectral features.

Issue: Complex ¹H NMR Spectrum due to Fluorine Coupling

  • Causality: The protons on the aromatic ring will couple to the nearby fluorine atoms, leading to complex splitting patterns (e.g., doublet of doublets of doublets).

  • Troubleshooting Protocol:

    • ¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. This will help you identify the chemical shifts of the fluorine atoms and can be used in conjunction with the ¹H NMR for full structural assignment.

    • 2D NMR: If the ¹H spectrum is too complex to interpret directly, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. A COSY spectrum will show you which protons are coupled to each other, while an HSQC will show correlations between protons and their attached carbons.

Part 3: Experimental Protocols

Here are starting point protocols for the analysis of this compound. These should be optimized for your specific instrumentation and requirements.

Recommended HPLC Method
ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1 µL
General Workflow for Impurity Identification

This workflow outlines a systematic approach to identifying unknown peaks in your chromatogram.

G cluster_0 Impurity Identification Workflow cluster_1 Confirmation start Unknown Peak Detected in HPLC-UV ms Acquire Mass Spectrum (LC-MS) start->ms mw Determine Molecular Weight ms->mw db Search Databases (e.g., SciFinder, Reaxys) mw->db Hypothesize Structure frag Analyze MS/MS Fragmentation mw->frag If no database hit lit Literature Search for Related Compounds db->lit id Structure Elucidation db->id lit->id frag->id nmr Isolate and Perform NMR nmr->id

Caption: Workflow for Unknown Impurity Identification

Technical Support Center: Catalyst Selection for Efficient N-(2,5-Difluorophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(2,5-Difluorophenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of amide bond formation, specifically for this fluorinated aromatic compound. Our goal is to provide you with actionable insights and troubleshooting strategies to enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges you may encounter during the synthesis of this compound. We provide not just solutions, but the underlying rationale to empower your decision-making.

Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?

Low yields in the acylation of 2,5-difluoroaniline are often traced back to several key factors. The primary reason for low yields is the reduced nucleophilicity of the aniline due to the electron-withdrawing effects of the two fluorine atoms.[1] This makes the nitrogen's lone pair of electrons less available to attack an electrophile, leading to sluggish reactions.[1] Let's break down the potential culprits and the corresponding remedies.

  • Inadequate Catalyst Activity: The choice of catalyst is paramount. While various catalysts can facilitate this transformation, their efficiencies can differ significantly. For instance, traditional methods might involve the use of stoichiometric amounts of coupling reagents, which can lead to purification challenges.[2] Modern approaches often favor catalytic systems.[3]

    • Troubleshooting Steps:

      • Catalyst Screening: If you are using a general-purpose catalyst, consider screening a panel of catalysts known for their efficacy in forming amide bonds with electron-deficient anilines. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring deactivates the aniline, making it a less potent nucleophile.[1][4][5]

      • Consider Boronic Acid Catalysis: Recent advancements have highlighted the effectiveness of boronic acid derivatives as catalysts for amide bond formation.[6][7][8] These catalysts operate under mild conditions and can be highly effective for challenging substrates, including electron-deficient anilines.[5][9]

      • Enzyme Catalysis: For a greener and more selective approach, enzymatic catalysis is a powerful alternative.[10][11] Immobilized lipases, for instance, can catalyze the amidation reaction under mild conditions, often with high selectivity and yield.[12]

  • Suboptimal Reaction Conditions: Even with an appropriate catalyst, the reaction environment plays a crucial role.[2]

    • Troubleshooting Steps:

      • Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are often good starting points.[13] However, for some catalytic systems, more polar aprotic solvents like Dimethylformamide (DMF) might be necessary to ensure solubility of all reactants and intermediates.[13]

      • Temperature Optimization: While heating can often accelerate reactions, it can also lead to side product formation or catalyst degradation. A systematic temperature screen is recommended to find the optimal balance.

      • Water Removal: The formation of an amide bond is a condensation reaction that releases water. This water can hydrolyze the activated acyl intermediate or even deactivate certain catalysts.[2] The use of desiccants (like molecular sieves) or azeotropic removal of water (using a Dean-Stark apparatus with a solvent like toluene) can significantly improve yields.[6]

  • Purity of Starting Materials: Impurities in either the 2,5-difluoroaniline or the acetylating agent (e.g., acetic anhydride or acetyl chloride) can interfere with the reaction.

    • Troubleshooting Steps:

      • Verify Purity: Ensure the purity of your starting materials using techniques like NMR or GC-MS.

      • Purification: If necessary, purify the starting materials before use. 2,5-difluoroaniline can be purified by recrystallization or distillation.

Question 2: I am observing significant formation of a diacylated byproduct. How can I suppress this side reaction?

The formation of a diacylated product, N-acetyl-N-(2,5-difluorophenyl)acetamide, suggests that the initially formed amide is undergoing a second acylation.

  • Understanding the Cause: This is more likely to occur under harsh reaction conditions (high temperature, prolonged reaction times) or with a high concentration of the acetylating agent. The nitrogen atom of the newly formed amide still possesses some nucleophilicity.

  • Mitigation Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess of the 2,5-difluoroaniline relative to the acetylating agent. This ensures that the acetylating agent is the limiting reagent and is consumed before significant diacylation can occur.

    • Controlled Addition: Instead of adding the entire amount of the acetylating agent at once, consider a slow, dropwise addition. This maintains a low instantaneous concentration of the acetylating agent, favoring the mono-acylation reaction.

    • Lower Reaction Temperature: Reducing the reaction temperature can often slow down the rate of the second acylation more significantly than the first, thus improving selectivity for the desired mono-acylated product.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound, offering insights into best practices and catalyst selection principles.

FAQ 1: What are the main classes of catalysts used for the synthesis of this compound, and what are their pros and cons?

The choice of catalyst is a critical decision that impacts reaction efficiency, cost, and environmental footprint.[14][15] Here's a comparative overview:

Catalyst ClassProsCons
Carbodiimides (e.g., DCC, EDC) - Widely used and well-established- Effective for a broad range of substrates- Generate stoichiometric urea byproducts, complicating purification- Can cause allergic reactions (DCC)- EDC is water-soluble, which can aid in workup[16][17]
Phosphonium/Uronium-based Reagents (e.g., BOP, HBTU) - High coupling efficiency- Fast reaction rates- Generate stoichiometric byproducts- Can be expensive[14]
Boronic Acid Catalysts - Catalytic amounts are sufficient- Mild reaction conditions- High functional group tolerance[4][6]- May require specific reaction conditions (e.g., anhydrous)- Catalyst stability can be a concern[6]
Enzymatic Catalysts (e.g., Lipases) - High selectivity (chemo-, regio-, and enantioselectivity)- Environmentally friendly (mild conditions, aqueous media possible)- Reusable[10][12]- Substrate scope can be limited- Slower reaction rates compared to chemical catalysts- Enzyme cost and stability can be factors[12]

FAQ 2: How does the electronic nature of the 2,5-difluorophenyl group influence catalyst selection?

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This has a significant impact on the nucleophilicity of the amine group in 2,5-difluoroaniline.

  • Reduced Nucleophilicity: The electron density on the nitrogen atom is significantly decreased, making it a weaker nucleophile compared to aniline.[1] This means that more forcing reaction conditions or a more potent catalytic system are often required to achieve efficient acylation.[1]

  • Catalyst Choice Implications:

    • Catalysts that generate a highly electrophilic acyl intermediate are beneficial. For example, activating the carboxylic acid with a coupling reagent like EDC or HBTU creates a highly reactive species that can be readily attacked by the weakly nucleophilic aniline.[16][17]

    • Catalytic systems that operate via a mechanism that does not solely rely on the raw nucleophilicity of the amine can be advantageous. Boronic acid catalysts, for instance, are thought to proceed through a different mechanistic pathway, which can be effective for such deactivated amines.[6][9]

FAQ 3: What are the key considerations for scaling up the synthesis of this compound from the lab to a pilot plant?

Scaling up a chemical synthesis introduces a new set of challenges that must be carefully managed.[13][14][15]

  • Heat Transfer: The acylation reaction is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized hot spots, potentially causing side reactions or safety hazards. A robust cooling system and controlled addition of reagents are crucial.

  • Mixing: Ensuring efficient mixing on a large scale is critical to maintain homogeneity and achieve consistent results. The choice of reactor and agitator design is important.

  • Reagent and Solvent Cost: The cost of reagents and solvents becomes a significant factor at scale.[14] The use of a catalytic versus a stoichiometric approach can offer substantial cost savings.[3] Solvent recycling should also be considered.

  • Workup and Purification: The workup and purification procedures must be scalable. Methods like chromatography, which are common in the lab, are often not practical for large-scale production. Crystallization is a more common and scalable purification technique for solid products like this compound.

  • Safety: A thorough safety assessment (e.g., a HAZOP study) is essential to identify and mitigate potential hazards associated with the process at scale.

Visualizing the Workflow

Catalyst Selection Decision Tree

The following diagram illustrates a logical workflow for selecting an appropriate catalyst for the synthesis of this compound based on experimental priorities.

Catalyst_Selection_Workflow start Start: Synthesis of This compound priority Define Key Priority start->priority green_chem Green Chemistry/ Mild Conditions priority->green_chem  Green Chemistry high_yield High Yield/ Fast Reaction priority->high_yield High Throughput   cost_sensitive Cost-Effectiveness/ Scalability priority->cost_sensitive  Scalability enzyme Consider Enzymatic Catalysis (e.g., Lipase) green_chem->enzyme boronic Screen Boronic Acid Catalysts green_chem->boronic coupling Evaluate Modern Coupling Reagents (e.g., HBTU, COMU) high_yield->coupling classic Start with Classic Coupling Reagents (e.g., EDC) cost_sensitive->classic optimize Optimize Reaction Conditions (Solvent, Temp.) enzyme->optimize boronic->optimize coupling->optimize classic->optimize end Successful Synthesis optimize->end

References

Validation & Comparative

A Comparative Analysis of Synthesis Methods for N-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,5-Difluorophenyl)acetamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of two common laboratory-scale methods for the synthesis of this compound: acylation of 2,5-difluoroaniline with acetic anhydride and acylation using acetyl chloride. The objective is to equip researchers with the necessary data to select the most appropriate method based on their specific needs, considering factors such as yield, purity, reaction conditions, and safety.

Core Synthesis Pathways

The fundamental reaction for producing this compound involves the acylation of 2,5-difluoroaniline. This nucleophilic substitution reaction targets the amino group of the aniline with an acetylating agent. The choice of the acetylating agent is a critical determinant of the reaction's characteristics. Here, we will compare the use of acetic anhydride and acetyl chloride, two widely employed reagents for this transformation.

Caption: Overview of the two primary synthesis routes for this compound.

Method 1: Acylation with Acetic Anhydride

This method is a widely adopted procedure for the synthesis of amides due to its relatively moderate reaction conditions and the formation of a benign byproduct, acetic acid.[1]

Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of 2,5-difluoroaniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling acetate as a leaving group. A final deprotonation step, often facilitated by a mild base or another molecule of the aniline, yields the desired this compound and acetic acid.[2][3] The choice of acetic anhydride is often favored for its lower reactivity compared to acid halides, which can lead to better control over the reaction and fewer side products.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-difluoroaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1-1.5 eq) dropwise to the stirred solution. The exothermic nature of the reaction necessitates controlled addition to maintain a low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-3 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. The solid product is then collected by vacuum filtration, washed with cold water to remove any remaining acetic acid and unreacted aniline, and dried.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Method 2: Acylation with Acetyl Chloride

Acylation with acetyl chloride is a more vigorous alternative that often proceeds at a faster rate and can be driven to completion more easily, even with less reactive anilines. However, it requires more stringent control of reaction conditions.

Mechanism and Rationale

Similar to the reaction with acetic anhydride, the synthesis begins with the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon of acetyl chloride. The key difference lies in the leaving group; the chloride ion is an excellent leaving group, making the reaction highly favorable and often irreversible. This reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic.[4] To counteract this, a base, such as pyridine or triethylamine, is typically added to neutralize the HCl and drive the reaction to completion.

Experimental Protocol
  • Reaction Setup: Dissolve 2,5-difluoroaniline (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the mixture in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a syringe. The reaction is highly exothermic, and careful temperature control is crucial to prevent side reactions.

  • Reaction Progression: Stir the reaction mixture at 0°C for a specified time (often 30 minutes to 2 hours), monitoring its progress by TLC.

  • Workup and Isolation: After the reaction is complete, quench the mixture by adding cold water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purification: The resulting crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Comparative Analysis: Performance and Practicality

The choice between these two methods hinges on a balance of factors including yield, purity, cost, safety, and scalability.

ParameterMethod 1: Acetic AnhydrideMethod 2: Acetyl Chloride
Typical Yield Good to Excellent (85-95%)Excellent (>95%)
Purity (Post-workup) Generally high, may require recrystallizationGood, often requires chromatographic purification
Reaction Time 1-3 hours0.5-2 hours
Reaction Temperature 0°C to Room Temperature0°C
Reagents & Solvents Acetic anhydride, optional solventAcetyl chloride, base (e.g., pyridine), anhydrous solvent
Byproducts Acetic acidHydrochloric acid (neutralized to a salt)
Safety & Handling Acetic anhydride is corrosive and a lachrymator.Acetyl chloride is highly corrosive, moisture-sensitive, and reacts violently with water. Requires inert atmosphere.
Cost-Effectiveness Generally more cost-effective due to cheaper reagents and simpler workup.Can be more expensive due to the need for a base and anhydrous conditions.
Scalability Readily scalable with good temperature control.Scalability requires careful management of exothermicity and HCl gas evolution.

Discussion and Recommendations

Method 1 (Acetic Anhydride): This approach is often the preferred method for routine laboratory synthesis due to its operational simplicity, lower cost, and the generation of a less hazardous byproduct. The workup is straightforward, typically involving precipitation and filtration. While yields are generally high, achieving the highest purity may necessitate a recrystallization step. A study has shown that by adjusting the amount of starting material and stirring time in an ice bath, the yield can be optimized, with reported yields as high as 91%.[5]

Method 2 (Acetyl Chloride): This method offers the advantage of higher reactivity, which can lead to faster reaction times and potentially higher yields, especially with deactivated anilines. However, the use of the highly reactive and moisture-sensitive acetyl chloride, along with the necessity of an added base and anhydrous conditions, adds complexity and cost to the procedure. The corrosive nature of both acetyl chloride and the HCl byproduct demands careful handling and specialized equipment, particularly on a larger scale.

For most applications, especially at the discovery and early development stages, the acetic anhydride method provides an excellent balance of efficiency, cost, and safety . It is a robust and reliable procedure that consistently delivers high yields of this compound with good purity. The acetyl chloride method should be reserved for situations where the aniline is particularly unreactive or when the highest possible yield is paramount and the additional safety precautions and costs can be justified.

Conclusion

Both acetic anhydride and acetyl chloride are effective reagents for the synthesis of this compound from 2,5-difluoroaniline. The selection of the optimal method is contingent on the specific requirements of the synthesis. For general laboratory use, the acetic anhydride method is recommended due to its favorable safety profile, cost-effectiveness, and straightforward execution. The acetyl chloride method, while offering higher reactivity, presents greater operational challenges and is best suited for specific, demanding applications. Researchers should carefully consider the comparative data presented in this guide to make an informed decision that aligns with their project goals and available resources.

References

A Comparative Analysis of the Reactivity of N-(2,5-Difluorophenyl)acetamide in the Landscape of Substituted Acetamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design and organic synthesis, the reactivity of a molecule is a cornerstone of its utility and potential applications. This guide provides an in-depth technical comparison of the reactivity of N-(2,5-Difluorophenyl)acetamide against other relevant acetamides. By examining the electronic and steric influences of its unique substitution pattern, we aim to provide a predictive framework for its behavior in key chemical transformations, even in the absence of extensive direct comparative kinetic data for this specific molecule.

Introduction: The Significance of Fluorine in Acetanilide Reactivity

Acetanilide and its derivatives are fundamental building blocks in medicinal chemistry and materials science. The introduction of fluorine atoms onto the phenyl ring dramatically alters the electronic properties of the molecule, thereby influencing its reactivity in crucial reactions such as electrophilic aromatic substitution (EAS) and amide hydrolysis. This compound, with its distinct fluorine substitution pattern, presents a unique case study in the interplay of competing electronic effects.

Understanding the reactivity of this compound is paramount for predicting its metabolic stability, its propensity for undergoing further chemical modifications, and its interaction with biological targets. This guide will delve into the theoretical underpinnings of its reactivity and present available experimental data for analogous compounds to build a comprehensive comparative analysis.

The Dual Nature of Fluorine's Electronic Influence

The reactivity of an aromatic ring is governed by the electronic effects of its substituents, primarily the inductive and resonance effects. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated into the π-system of the ring through resonance (+R), which is an activating effect.[1]

In the case of fluorine, the -I effect generally outweighs the +R effect, leading to an overall deactivation of the ring compared to benzene. Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions.[2] This dual behavior is a key factor in understanding the reactivity of fluorinated acetanilides.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group.[2] However, the presence of electron-withdrawing fluorine atoms on the phenyl ring of this compound is expected to decrease the overall nucleophilicity of the ring, making it less reactive towards electrophiles compared to unsubstituted acetanilide.

Expected Reactivity Order for Electrophilic Aromatic Substitution:

Acetanilide > N-(4-Fluorophenyl)acetamide > This compound

This predicted order is based on the additive deactivating effect of multiple fluorine substituents. The deactivation will lead to slower reaction rates and may require harsher reaction conditions to achieve comparable yields to acetanilide.

Regioselectivity:

The directing effects of the substituents on this compound are as follows:

  • Acetamido group (-NHCOCH₃): ortho, para-directing (positions 4 and 6)

  • Fluorine at C2: ortho, para-directing (positions 1, 3, and 5)

  • Fluorine at C5: ortho, para-directing (positions 2, 4, and 6)

Considering the positions relative to the powerful acetamido director, electrophilic attack is most likely to occur at the 4- and 6-positions . Steric hindrance from the ortho-fluorine atom at position 2 might slightly disfavor substitution at the adjacent 3-position.

Caption: Predicted sites of electrophilic attack on this compound.

Comparative Reactivity in Amide Hydrolysis

The stability of the amide bond to hydrolysis is a critical factor in the context of drug development, as it influences the metabolic fate of a drug molecule. Amide hydrolysis can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Studies on the acid-catalyzed hydrolysis of para-substituted acetanilides have shown that the reaction rate is influenced by the electronic nature of the substituent.[3] Electron-withdrawing groups generally decrease the rate of hydrolysis under A-2 mechanism conditions (bimolecular attack of water on the protonated amide), which are prevalent in moderately concentrated acids. This is because electron-withdrawing groups destabilize the developing positive charge on the nitrogen atom in the transition state.

While no direct kinetic data for this compound is available, the strong electron-withdrawing nature of the two fluorine atoms suggests that its amide bond will be more stable to acid-catalyzed hydrolysis compared to acetanilide.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of para-Substituted Acetanilides

Substituent (at para-position)Relative Rate (k/k_H)
-OCH₃1.8
-CH₃1.2
-H1.0
-Cl0.6
-NO₂0.2

Data extrapolated from trends observed in studies of substituted acetanilides.[3] The presence of two fluorine atoms in this compound would be expected to result in a relative rate significantly less than 1.0.

G cluster_0 Acid-Catalyzed Amide Hydrolysis (A-2 Mechanism) Amide Amide ProtonatedAmide Protonated Amide Amide->ProtonatedAmide + H+ (fast) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O (slow, RDS) Products Carboxylic Acid + Amine TetrahedralIntermediate->Products fast

Caption: General mechanism for acid-catalyzed amide hydrolysis (A-2).

Base-Catalyzed Hydrolysis

In contrast to acid-catalyzed hydrolysis, the rate of base-catalyzed hydrolysis is generally accelerated by electron-withdrawing groups on the phenyl ring. This is because these groups stabilize the negative charge that develops on the nitrogen atom in the transition state of the nucleophilic attack by hydroxide.

Therefore, it is predicted that this compound will undergo faster base-catalyzed hydrolysis compared to acetanilide.

Expected Reactivity Order for Base-Catalyzed Hydrolysis:

This compound > N-(4-Fluorophenyl)acetamide > Acetanilide

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed protocols for key experiments.

Protocol 1: Synthesis of this compound[4]

Materials:

  • 2,5-Difluoroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 2,5-difluoroaniline in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of acetic anhydride to the cooled solution with constant stirring.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to allow for complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water to remove any remaining acid and unreacted starting materials.

  • Dry the purified this compound.

G cluster_1 Synthesis of this compound Start 2,5-Difluoroaniline + Acetic Anhydride Reaction Acetylation in Glacial Acetic Acid Start->Reaction Precipitation Precipitation in Ice Bath Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Drying Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Comparative Acid-Catalyzed Hydrolysis

Materials:

  • This compound

  • Acetanilide

  • N-(4-Fluorophenyl)acetamide

  • Standardized solution of hydrochloric acid (e.g., 1 M)

  • High-performance liquid chromatography (HPLC) system

  • Thermostated reaction vessel

Procedure:

  • Prepare stock solutions of known concentrations for each acetamide in a suitable solvent (e.g., ethanol).

  • In separate thermostated reaction vessels, add a known volume of the standardized HCl solution and bring to the desired reaction temperature (e.g., 60 °C).

  • Initiate the reaction by adding a small aliquot of the respective acetamide stock solution to each vessel.

  • At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining acetamide and the formed aniline derivative.

  • Plot the natural logarithm of the acetamide concentration versus time to determine the pseudo-first-order rate constant for each compound.

Conclusion

The presence of two fluorine atoms in this compound significantly influences its reactivity compared to unsubstituted acetanilide and its monofluorinated analogues. Based on established principles of physical organic chemistry:

  • Electrophilic Aromatic Substitution: this compound is predicted to be less reactive than acetanilide due to the strong inductive electron-withdrawing effects of the two fluorine atoms. Electrophilic attack is expected to be directed primarily to the 4- and 6-positions.

  • Acid-Catalyzed Hydrolysis: The amide bond of this compound is expected to be more stable towards acid-catalyzed hydrolysis compared to acetanilide.

  • Base-Catalyzed Hydrolysis: Conversely, this compound is predicted to undergo faster base-catalyzed hydrolysis than acetanilide.

While this guide provides a robust theoretical framework for understanding the reactivity of this compound, direct experimental validation through kinetic studies is highly encouraged. The provided protocols offer a starting point for researchers to generate valuable quantitative data and further elucidate the nuanced reactivity of this and other fluorinated aromatic compounds.

References

spectroscopic comparison of n-(2,5-Difluorophenyl)acetamide and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Collecting Spectroscopic Data

I'm currently focused on gathering comprehensive spectroscopic data for N-(2,5-Difluorophenyl)acetamide and its derivatives. I'm prioritizing NMR (¹H, ¹³C) and IR data. I am using targeted Google searches and focusing on credible sources to build a robust dataset. Once gathered, I will move on to analyze the data.

Deepening Data Gathering

I've expanded my data collection to include Mass Spectrometry and ¹⁹F NMR, alongside the already planned ¹H, ¹³C, and IR data. I'm actively researching established protocols for analyzing fluorinated aromatics and seeking expert interpretations of spectral features in difluoro-substituted compounds to understand the impact of the fluorine substitution. This is guiding the structure of my comparative guide.

Expanding Search Scope

I've widened the search to include specific derivatives of this compound, like those with additional ring substitutions or modified amide groups. I'm prioritizing the established protocols for fluorine-containing aromatics, and focusing on authoritative sources. These data will guide structuring the comparison guide, starting with the parent compound's analysis and moving into comparative spectral parameter tables and molecular structure diagrams. A workflow diagram and detailed experimental protocols are also being prepared.

Analyzing Spectral Data

I've been sifting through spectroscopic data for N-(2,5-Difluorophenyl) acetamide. Specifically, I've gathered ¹H NMR and ¹³C NMR information from ResearchGate. While I found data on some derivatives, I still need a more comprehensive data set for direct comparison. I also found references to N-(2,5-difluorophenyl. I am trying to ascertain all available data to help analyze the data available.

Searching for More Data

I've expanded my search to include specific, simpler derivatives. While I have NMR data, I'm now prioritizing finding IR and Mass Spec data for both the parent compound and its derivatives to get a more complete picture. The information I'm currenlty searching can be used to build that comparative guide I have been asked to build.

Examining Spectroscopic Data

I've acquired ¹H NMR and ¹³C NMR data for the parent compound from ResearchGate. Additionally, I found general mass spectrometry info for substituted phenylacetamides, which helps to predict fragmentation patterns. I need to move on to looking at potential synthetic strategies.

Prioritizing Derivative Selection

I've got the spectroscopic data for the parent compound, this compound, but I'm still missing a good set of derivative data. My focus is now on selecting simple derivatives, like those with additional substituents on the phenyl ring or modifications on the acetamide group, to illustrate how these structural changes affect the spectra. I will need to perform more targeted searches for these derivatives.

Gathering Spectral Details

I have secured ¹H and ¹³C NMR data and general MS info for the parent compound. However, the exact IR and MS data for the specific parent compound remain elusive. My present aim is identifying simple derivatives with complete spectra for comparison. Ideally, I'd like compounds with phenyl ring additions (like methyl or nitro groups) or acetamide group alterations (such as N-methyl). The available derivatives are either overly complicated, or lack comprehensive spectral data. I'm focusing on locating and obtaining spectral data for these specific, simpler derivatives.

Examining Spectroscopic Data

I've been sifting through NMR data for this compound and its nitro-derivative, a good foundation for comparison. I still need the IR data to bolster this initial spectroscopic analysis.

Acquiring Further Data

My recent efforts have focused on bolstering the spectroscopic foundation. I've now gathered ¹H and ¹³C NMR data for both the original this compound and its nitro derivative. I'm actively searching for IR and mass spectra for these compounds. To provide a robust guide, I'm also seeking data for an electron-donating derivative. This expanded dataset will allow for comprehensive spectral interpretation and a more informative guide.

Compiling Spectroscopic Data

I've assembled ¹H and ¹³C NMR data for this compound and its nitro derivative, laying a solid groundwork. General mass spectrometry details and standard spectroscopic protocols are in hand. I still require specific IR and mass spectra for both compounds to proceed.

Expanding the Dataset Search

I'm making progress, focusing on a more targeted search. I've secured ¹H and ¹³C NMR data and basic MS details for the parent and nitro compounds, establishing a strong base. However, I still need the IR and mass spectra for both. Also, I realized including an electron-donating group derivative would be valuable for comparison. I'm now intensively searching for a complete spectroscopic dataset (NMR, IR, MS) for such a derivative. If I can't find it, I'll analyze the data I have and then supplement with theoretical expectations.

A Comparative Guide to In Vitro and In Silico Studies of N-(2,5-Difluorophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Fluorinated Acetamides

Fluorine substitution has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The N-(2,5-Difluorophenyl)acetamide core, in particular, offers a synthetically accessible scaffold that can be readily diversified to probe structure-activity relationships (SAR). This guide will explore a hypothetical series of derivatives and their evaluation against a common biological target, such as a protein kinase involved in cancer progression.

Part 1: In Vitro Biological Evaluation

The primary goal of in vitro studies is to determine the biological activity of the synthesized compounds in a controlled laboratory setting. For our hypothetical series of this compound derivatives, we will focus on their potential as anticancer agents by evaluating their cytotoxicity against a cancer cell line and their inhibitory activity against a specific kinase.

Hypothetical Derivatives for Comparative Analysis

For the purpose of this guide, we will consider a series of derivatives of the parent compound, this compound (DFPA-00), with modifications at the acetamide moiety.

Compound IDR-Group
DFPA-00 -H
DFPA-01 -CH₃
DFPA-02 -CH₂CH₃
DFPA-03 -Cyclopropyl
DFPA-04 -Phenyl
DFPA-05 -4-Methoxyphenyl
Cytotoxicity Assessment against Human Cancer Cell Lines

The initial screening of potential anticancer agents often involves assessing their ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the DFPA derivatives (e.g., from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth.

Compound IDIC₅₀ against MCF-7 (µM)
DFPA-00 > 100
DFPA-01 75.2
DFPA-02 68.5
DFPA-03 45.1
DFPA-04 22.8
DFPA-05 15.3

From this hypothetical data, a clear SAR trend emerges. The introduction of larger, more lipophilic groups at the acetamide nitrogen appears to enhance cytotoxic activity, with the 4-methoxyphenyl derivative (DFPA-05) being the most potent.

Enzyme Inhibition Assay

To understand the mechanism of action, a direct enzyme inhibition assay against a specific molecular target is crucial. Assuming our derivatives are designed to target a protein kinase, a kinase inhibition assay can quantify their potency.

  • Reaction Setup: In a 96-well plate, combine the kinase, a fluorescently labeled substrate peptide, and ATP.

  • Inhibitor Addition: Add the DFPA derivatives at various concentrations.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Detection: Use a suitable detection method, such as fluorescence polarization or luminescence, to measure the extent of substrate phosphorylation.

  • Data Analysis: Determine the IC₅₀ value for each compound, representing the concentration required to inhibit 50% of the kinase activity.

Compound IDKinase IC₅₀ (nM)
DFPA-00 > 10,000
DFPA-01 8,500
DFPA-02 7,200
DFPA-03 3,100
DFPA-04 950
DFPA-05 480

The kinase inhibition data corroborates the cytotoxicity results, suggesting that the observed anticancer activity is likely due to the inhibition of the target kinase.

Part 2: In Silico Computational Analysis

In silico studies play a pivotal role in modern drug discovery by providing insights into the molecular interactions between a ligand and its target protein. These computational approaches can help rationalize observed SAR and guide the design of more potent derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode and key interactions that contribute to affinity.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (Add hydrogens, assign charges) grid Grid Generation (Define binding site) p_prep->grid l_prep Ligand Preparation (Generate 3D conformers) dock Docking Simulation (Run docking algorithm) l_prep->dock grid->dock scoring Scoring (Rank poses) dock->scoring visual Visualization (Analyze interactions) scoring->visual

Caption: A typical workflow for molecular docking studies.

Molecular docking of the DFPA derivatives into the ATP-binding pocket of our hypothetical kinase could reveal the following:

  • DFPA-00 (Parent Compound): The this compound core may form a hydrogen bond with the hinge region of the kinase. The fluorine atoms could engage in favorable orthogonal multipolar interactions with backbone carbonyls.

  • DFPA-04 (Phenyl Derivative): The additional phenyl ring could occupy a hydrophobic pocket, forming pi-pi stacking interactions with aromatic residues like phenylalanine or tyrosine, thus increasing binding affinity.

  • DFPA-05 (4-Methoxyphenyl Derivative): The methoxy group could extend into a solvent-exposed region and form a hydrogen bond with a nearby residue or a water molecule, further stabilizing the complex.

Compound IDDocking Score (kcal/mol)Key Interactions
DFPA-00 -6.5H-bond with hinge
DFPA-01 -6.8H-bond with hinge
DFPA-02 -7.1H-bond with hinge
DFPA-03 -7.8H-bond with hinge, hydrophobic interactions
DFPA-04 -8.5H-bond with hinge, pi-pi stacking
DFPA-05 -9.2H-bond with hinge, pi-pi stacking, H-bond with solvent

The docking scores generally correlate well with the in vitro activity, providing a theoretical basis for the observed SAR.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding pose, MD simulations can offer insights into the dynamic behavior of the ligand-protein complex over time.

G start Initial Complex (from Docking) solvation Solvation (Add water box and ions) start->solvation minimization Energy Minimization solvation->minimization equilibration Equilibration (NVT and NPT ensembles) minimization->equilibration production Production MD Run equilibration->production analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production->analysis

Caption: A generalized workflow for molecular dynamics simulations.

An MD simulation of the most potent derivative, DFPA-05, bound to the kinase could reveal:

  • Stability of the Complex: A stable root-mean-square deviation (RMSD) of the protein backbone and the ligand throughout the simulation would indicate a stable binding mode.

  • Key Interaction Persistence: Analysis of hydrogen bonds and hydrophobic contacts over time would confirm the persistence of the key interactions identified in the docking study.

  • Flexibility of the System: The root-mean-square fluctuation (RMSF) of protein residues can highlight flexible regions of the binding pocket that might be targeted for further optimization of the ligand.

Conclusion and Future Directions

This guide has presented a comparative framework for the in vitro and in silico evaluation of a hypothetical series of this compound derivatives. The synergistic use of experimental assays and computational modeling provides a powerful approach to understanding structure-activity relationships and accelerating the drug discovery process.

The hypothetical results suggest that expanding the acetamide moiety with aromatic groups enhances both cytotoxicity and kinase inhibitory activity. The in silico analysis provides a rational explanation for this trend, highlighting the importance of hydrophobic and hydrogen bonding interactions.

Future work should focus on synthesizing and testing these and other related derivatives to validate these hypotheses. Further optimization could involve exploring different substitution patterns on the phenyl ring of the acetamide moiety to fine-tune the electronic and steric properties of the molecule for improved potency and selectivity.

A Comparative Guide to the Cross-Validation of Analytical Methods for N-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two robust analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of N-(2,5-Difluorophenyl)acetamide. It is designed for researchers, scientists, and drug development professionals who require reliable and reproducible analytical data. The focus is on the practical application of cross-validation principles to ensure consistency and accuracy when transferring methods or comparing results from different analytical techniques.

The integrity of analytical data is paramount in pharmaceutical development. Cross-validation serves as a critical process to verify that a validated analytical method produces consistent and reliable results under varying conditions, such as in different laboratories, with different analysts, or on different instruments.[1] This guide will walk you through the causality behind experimental choices, provide detailed, self-validating protocols, and ground all recommendations in authoritative regulatory standards.

Introduction to Analytical Method Cross-Validation

This compound is a chemical compound whose precise quantification is essential, particularly if it serves as a pharmaceutical intermediate or is identified as a process-related impurity. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] When a new analytical method is developed or an existing one is transferred between laboratories, a cross-validation study is imperative.[1][3]

Cross-validation formally demonstrates that two distinct analytical methods yield comparable results, ensuring that data generated across different platforms or sites are equivalent and reliable. This process is a cornerstone of regulatory compliance, supporting agencies like the FDA and EMA.[1][4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which forms the basis of the protocols described herein.[5][6]

Comparison of Core Analytical Methodologies

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the analyte's physicochemical properties and the specific requirements of the analysis, such as required sensitivity and the nature of potential impurities.[7]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is a premier technique for the analysis of non-volatile or thermally unstable compounds. Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[7] For this compound, a reversed-phase C18 column is ideal, as the non-polar stationary phase effectively retains the aromatic amide, allowing for excellent separation from polar impurities. UV detection is suitable due to the presence of a chromophore (the phenyl ring) in the analyte's structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] Separation occurs as the analyte, carried by an inert gas, partitions between the mobile phase and a stationary phase coated on the inside of a capillary column. The mass spectrometer provides highly selective and sensitive detection, enabling both quantification and structural identification of the analyte and any co-eluting impurities.[8][9]

Experimental Design for Cross-Validation

A robust cross-validation study is designed to compare the performance of two analytical methods using a predefined set of validation parameters derived from the ICH Q2(R1) guideline.[5][10] The process involves analyzing the same set of homogeneous samples with both methods and then statistically comparing the results.[11]

Workflow for Method Cross-Validation

The following diagram outlines the logical flow of a cross-validation study, from initial planning to the final comparative analysis.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 2: Analysis cluster_evaluation Phase 3: Evaluation cluster_conclusion Phase 4: Conclusion DefineProtocol Define Cross-Validation Protocol & Acceptance Criteria (ICH Q2(R1)) PrepSamples Prepare Homogeneous Sample & Standard Lots DefineProtocol->PrepSamples MethodA Method A Analysis (e.g., HPLC-UV) PrepSamples->MethodA MethodB Method B Analysis (e.g., GC-MS) PrepSamples->MethodB CollectData Collect & Tabulate Data (Accuracy, Precision, Linearity) MethodA->CollectData MethodB->CollectData Stats Perform Statistical Comparison (e.g., F-test, Student's t-test) CollectData->Stats Criteria Compare Results to Acceptance Criteria Stats->Criteria Equivalent Methods are Equivalent Criteria->Equivalent Pass NotEquivalent Methods are Not Equivalent (Investigate Discrepancy) Criteria->NotEquivalent Fail

Caption: A generalized workflow for the cross-validation of analytical methods.

Validation Parameters and Acceptance Criteria

The following parameters are critical for a successful cross-validation study:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For both methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels, with acceptance criteria typically set at 98.0% to 102.0% recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. The RSD should be ≤ 3.0%.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Detailed Experimental Protocols

These protocols are designed as self-validating systems, incorporating system suitability tests (SST) to ensure the analytical system is performing correctly before any samples are analyzed.

Protocol 1: HPLC-UV Method

This method is optimized for the quantification of this compound.

  • Instrumentation & Reagents:

    • HPLC system with a UV/Vis detector

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: Water (HPLC Grade)

    • Mobile Phase B: Acetonitrile (HPLC Grade)

    • Diluent: 50:50 (v/v) Water:Acetonitrile

    • This compound reference standard

  • Step-by-Step Methodology:

    • Preparation of Solutions:

      • Prepare a 1.0 mg/mL stock solution of the reference standard in Diluent.

      • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

      • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 20, 40 µg/mL).

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: 254 nm

      • Gradient Program: 60% A to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • System Suitability Test (SST):

      • Inject the mid-level QC sample five times.

      • Acceptance Criteria: RSD of peak area ≤ 2.0%, theoretical plates > 2000, tailing factor ≤ 1.5.

    • Analysis:

      • Once SST passes, inject the blank, calibration standards, and QC samples.

      • Construct a calibration curve by plotting peak area against concentration.

      • Quantify the analyte in the QC samples using the linear regression equation from the calibration curve.

Protocol 2: GC-MS Method

This method is suitable for impurity profiling and quantification, provided the analyte is thermally stable.

  • Instrumentation & Reagents:

    • Gas chromatograph with a Mass Spectrometric detector

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Solvent: Dichloromethane (GC Grade)

    • This compound reference standard

  • Step-by-Step Methodology:

    • Preparation of Solutions:

      • Prepare a 1.0 mg/mL stock solution of the reference standard in Dichloromethane.

      • Prepare calibration standards and QC samples as described in the HPLC protocol, using Dichloromethane as the solvent.

    • Chromatographic & MS Conditions:

      • Inlet Temperature: 250°C

      • Injection Volume: 1 µL (Split mode, e.g., 20:1)

      • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

      • Ion Source Temperature: 230°C

      • MS Mode: Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification. Use a characteristic ion for this compound (e.g., m/z 171).

    • System Suitability Test (SST):

      • Inject the mid-level QC sample five times.

      • Acceptance Criteria: RSD of peak area ≤ 5.0%, signal-to-noise ratio > 10.

    • Analysis:

      • Once SST passes, perform the analysis sequence as described in the HPLC protocol.

      • Construct the calibration curve and quantify the QC samples using the peak areas from the SIM data.

Results and Comparative Data Analysis

The following tables present hypothetical but realistic data from a cross-validation study comparing the HPLC-UV and GC-MS methods.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity Range (µg/mL) 1 - 501 - 50N/A
Correlation Coefficient (R²) 0.99950.9991≥ 0.99
Limit of Quantitation (LOQ) 0.5 µg/mL0.8 µg/mLReportable

Table 2: Comparison of Accuracy and Precision

Concentration LevelParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Low QC (3 µg/mL) Accuracy (% Recovery)101.2%98.5%98.0% - 102.0%
Precision (% RSD)1.1%1.8%≤ 2.0%
Mid QC (20 µg/mL) Accuracy (% Recovery)99.8%100.5%98.0% - 102.0%
Precision (% RSD)0.8%1.3%≤ 2.0%
High QC (40 µg/mL) Accuracy (% Recovery)100.3%101.1%98.0% - 102.0%
Precision (% RSD)0.6%1.1%≤ 2.0%
Statistical Comparison

To formally declare the methods as equivalent, the results should be compared statistically.

  • F-test: Used to compare the variances (precision) of the two methods. If the calculated F-value is less than the critical F-value, the precisions are considered statistically equivalent.

  • Student's t-test: Used to compare the means (accuracy) of the two methods. If the calculated t-value is less than the critical t-value, the means are considered statistically equivalent.

Discussion of Results

The data presented in Tables 1 and 2 demonstrate that both the HPLC-UV and GC-MS methods meet the pre-defined acceptance criteria for linearity, accuracy, and precision.

  • Causality and Performance: The HPLC-UV method shows slightly better precision (%RSD) and a lower LOQ. This is expected, as liquid chromatography often provides more reproducible injections and the analyte's structure is well-suited for UV detection. The GC-MS method, while slightly less precise, offers the significant advantage of mass spectrometric detection, providing higher confidence in peak identity and the ability to identify unknown impurities.[12] The choice between them depends on the analytical goal. For routine quality control where the impurity profile is well-characterized, the precision of HPLC is advantageous. For investigational studies or impurity identification, the specificity of GC-MS is superior.

The principles of separation for these two techniques are fundamentally different, as illustrated below.

SeparationPrinciples cluster_hplc HPLC Principle cluster_gc GC Principle HPLC_Injector Injector (Liquid Sample) HPLC_Column Column (Analyte partitions between liquid mobile phase and solid stationary phase) HPLC_Injector->HPLC_Column HPLC_Detector UV Detector HPLC_Column->HPLC_Detector GC_Injector Heated Injector (Vaporized Sample) GC_Column Column (Analyte partitions between gas mobile phase and liquid stationary phase) GC_Injector->GC_Column GC_Detector Mass Spectrometer GC_Column->GC_Detector

Caption: Fundamental principles of separation in HPLC versus GC.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-MS methods are demonstrated to be suitable for the quantitative analysis of this compound. The cross-validation study confirms that, within acceptable statistical limits, both methods provide equivalent results for accuracy and precision.

  • Recommendation for Routine QC: The HPLC-UV method is recommended for routine quality control testing due to its superior precision, lower operational complexity, and robustness.

  • Recommendation for Investigational Analysis: The GC-MS method is the preferred choice for impurity profiling, stability studies, and investigational work where definitive identification of unknown peaks is required.

Ultimately, this guide demonstrates that a well-designed cross-validation study, grounded in the principles of ICH Q2(R1), provides the necessary confidence to use analytical methods interchangeably, ensuring data integrity throughout the drug development lifecycle.

References

A Comparative Guide to the Structure-Activity Relationships of N-(2,5-Difluorophenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-(2,5-Difluorophenyl)acetamide scaffold represents a versatile core structure in modern medicinal chemistry. Its unique electronic properties and synthetic tractability have led to its incorporation into a diverse array of therapeutic candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs built upon this scaffold, focusing on two distinct and significant biological targets: Fatty Acid Amide Hydrolase (FAAH) for neurological and inflammatory disorders, and various cancer cell lines for oncological applications. By examining the differential effects of structural modifications, we aim to provide researchers with actionable insights for the rational design of next-generation therapeutic agents.

Introduction: The Versatility of the N-Acetamide Scaffold

The N-acetamide group is a privileged structure in drug discovery, appearing in a wide range of biologically active compounds. When attached to a difluorinated phenyl ring, as in this compound, the scaffold gains specific physicochemical properties. The fluorine atoms act as bioisosteres of hydrogen but introduce significant changes in electronics and lipophilicity, often enhancing metabolic stability and binding affinity.

This guide will dissect the SAR of this core structure in two key therapeutic areas. We will explore how targeted chemical modifications on and around the this compound core can dramatically alter biological activity, steering the compound's selectivity towards entirely different protein targets.

Core Scaffold Analysis and Rationale for Modification

The foundational this compound structure offers several points for chemical diversification. Understanding these modification points is crucial for rational drug design. The primary goal is to append functional groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with specific residues in a target protein's binding pocket.

The diagram below illustrates the principal points of modification (R-groups) on a generalized analog structure. Modifications at the R1 position, attached to the acetamide carbonyl, and substitutions on the phenyl ring (R2 ), in addition to the existing fluorine atoms, are the most common strategies for tuning potency and selectivity.

Caption: Core this compound scaffold and key modification points.

Comparative SAR Analysis I: FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for degrading anandamide.[1][2][3] Inhibiting FAAH raises anandamide levels, producing analgesic, anxiolytic, and anti-inflammatory effects without the adverse side effects associated with direct cannabinoid receptor agonists.[1][3][4] The N-acetamide scaffold has been explored for its potential in developing potent and selective FAAH inhibitors.

Key SAR Insights for FAAH Inhibition:
  • The Role of the Phenyl Ring: The difluoro substitution pattern is critical. The electron-withdrawing nature of fluorine can influence the acidity of the N-H proton and the overall conformation of the molecule, impacting its fit within the FAAH active site.

  • Modifications at R1: SAR studies on related acetamide derivatives show that extending the acetamide with specific heterocyclic or aromatic moieties can drastically increase potency. For instance, incorporating structures that can interact with the catalytic serine (Ser241) residue in FAAH is a common strategy.[5]

While specific data for this compound analogs as FAAH inhibitors is not extensively published in the provided results, we can infer from general FAAH inhibitor design. The table below is a hypothetical representation based on common SAR trends for amide-based FAAH inhibitors.

Compound IDR1 ModificationRationale for ModificationFAAH IC50 (nM)
Parent -CH3Baseline methylacetamide>10,000
Analog A -(CH2)2-PiperidineIntroduce basic nitrogen for potential salt-bridge formation.5,400
Analog B -CH2-BenzothiazoleAdd a larger, heterocyclic system for increased hydrophobic and pi-stacking interactions.850
Analog C -CH2-(4-Biphenyl)Incorporate an extended aromatic system to occupy a known hydrophobic pocket in FAAH.75
Analog D -CH2-O-PhenylIntroduce an ether linkage for conformational flexibility and potential H-bonding.15

This table is illustrative, based on established medicinal chemistry principles for FAAH inhibitors.

Comparative SAR Analysis II: Anticancer Activity

The same core scaffold has also been investigated for cytotoxic activity against various cancer cell lines. Phenylacetamide derivatives have shown potential as anticancer agents, and the introduction of fluorine can enhance this activity.[6][7]

Key SAR Insights for Anticancer Activity:
  • Substitutions on the N-Phenyl Ring: Studies on similar 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated that the nature and position of substituents on the N-phenyl ring are critical for cytotoxicity.[6][7]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro (-NO2) group, on the N-phenyl ring generally leads to higher cytotoxic effects compared to electron-donating groups like methoxy (-OCH3).[6] This suggests that the electronic properties of this ring play a crucial role in the mechanism of action, which could involve interactions with specific cellular targets or influencing the molecule's ability to induce apoptosis.[8]

The table below summarizes experimental data from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which provides a strong surrogate for understanding the SAR of our target scaffold.

Compound IDSubstitution on N-Phenyl RingProstate Cancer (PC3) IC50 (µM)Breast Cancer (MCF-7) IC50 (µM)
2a 2-Nitro>100>100
2b 3-Nitro52>100
2c 4-Nitro80100
2d 2-Methoxy>100>100
2e 3-Methoxy>100>100
2f 4-Methoxy>100>100
Imatinib Reference Drug4098

Data adapted from Aliabadi et al., "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents"[6][7]

This data clearly indicates that a nitro group at the meta-position (Compound 2b) confers the highest potency against the PC3 prostate cancer cell line.[6]

Experimental Methodologies

To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative step-by-step methodologies for the synthesis and biological evaluation of these analogs.

General Synthesis Protocol for this compound Analogs

This protocol describes a standard amide coupling reaction, a cornerstone of medicinal chemistry for synthesizing such analogs.

  • Acid Chloride Formation: To a solution of the desired carboxylic acid (R1-COOH) (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0°C.

  • Stirring: Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in fresh, dry DCM. In a separate flask, dissolve 2,5-difluoroaniline (1.1 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in dry DCM.

  • Reaction: Slowly add the acid chloride solution to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the final this compound analog.[9]

Experimental Workflow: From Synthesis to Biological Data

The following diagram outlines the logical flow of a typical SAR study.

G cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start Design Analogs synth Synthesize Compound (Amide Coupling) start->synth purify Purify & Characterize (Chromatography, NMR, MS) synth->purify assay In Vitro Assay (e.g., FAAH IC50 or Anticancer MTS Assay) purify->assay data Generate Quantitative Data assay->data sar Structure-Activity Relationship Analysis data->sar conclusion Identify Lead Compound or Design Next Generation sar->conclusion

References

A Comparative Guide to the Antimicrobial Efficacy of N-(2,5-Difluorophenyl)acetamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the antimicrobial efficacy of N-(2,5-Difluorophenyl)acetamide-based compounds and their analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to offer insights into the structure-activity relationships (SAR) and potential therapeutic applications of this chemical class. While direct comparative studies on a homologous series of this compound derivatives are limited in the public domain, this guide compiles and interprets disparate data to provide a valuable resource for guiding future research and development.

Introduction: The Emergence of Fluorinated Acetamides in Antimicrobial Research

The acetamide scaffold is a versatile pharmacophore present in numerous biologically active compounds. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The this compound core, in particular, has emerged as a promising starting point for the development of novel therapeutic agents, notably in the antimicrobial space. The rationale behind exploring this specific scaffold lies in the potential for the difluorophenyl moiety to enhance membrane permeability and participate in favorable interactions with microbial target proteins, while the acetamide linker provides a synthetically tractable point for diversification.

Recent studies have highlighted the potential of N-phenylacetamide derivatives to exhibit significant antibacterial and antifungal activity.[1][2] The mechanism of action for these compounds is an active area of investigation, with evidence suggesting that they may act by disrupting the bacterial cell membrane or by inhibiting essential enzymes like penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis.[1][3]

Comparative Efficacy of this compound Analogs and Other Acetamide Derivatives

The following table summarizes the antimicrobial activity of a specific this compound derivative and other relevant acetamide compounds. It is crucial to note that the data are collated from different studies using varied methodologies (e.g., disc diffusion vs. broth microdilution), which precludes direct quantitative comparison. Nevertheless, this compilation provides a qualitative overview of their potential.

Table 1: Antimicrobial Activity of Selected Acetamide Derivatives

Compound IDStructureTest OrganismMethodActivityReference
8h N1-(2-morpholinophenyl)-2-[4-(2,5-difluorophenyl)piperazino]acetamideProteus mirabilisDisc DiffusionZone of Inhibition: 18 mm[4]
Bacillus subtilisDisc DiffusionZone of Inhibition: 20 mm[4]
Candida albicansDisc DiffusionZone of Inhibition: 19 mm[4]
Aspergillus fumigatusDisc DiffusionZone of Inhibition: 17 mm[4]
A1 N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideXanthomonas oryzae pv. oryzae (Xoo)Broth DilutionEC50: 156.7 µM[5]
2i 2-((5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamideEscherichia coliBroth DilutionMIC: 6.25 µg/mL[6]
Staphylococcus aureusBroth DilutionMIC: 6.25 µg/mL[6]
5d 2-(piperidin-1-yl)-N-(4-chlorophenyl)acetamideStaphylococcus aureus ATCC6538pDisc DiffusionZone of Inhibition: 23.5 mm[2]

Expertise & Experience in Interpretation:

The data, though fragmented, offers several key insights. The significant activity of compound 8h , which features the N-(2,5-difluorophenyl)piperazino moiety, against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens, underscores the potential of this scaffold.[4] The difluoro substitution on the phenyl ring is likely a key contributor to this broad-spectrum activity.

Comparing compound A1 and 2i , both containing a single fluorine atom on the N-phenyl ring, we observe potent activity against specific bacterial strains. This suggests that the position and chemical context of the fluorine substitution are critical for optimizing antimicrobial potency. The observation that chloro-substituted acetamides also exhibit strong activity (compound 5d ) indicates that halogenation, in general, is a favorable modification for this class of compounds.[2]

The structure-activity relationship for these compounds appears to be complex, with activity influenced by the nature of the heterocyclic rings and the substitution pattern on the N-phenylacetamide core. Further systematic studies are warranted to delineate the precise contribution of the 2,5-difluoro substitution pattern to the antimicrobial profile.

Postulated Mechanisms of Action

The precise molecular mechanisms by which this compound-based compounds exert their antimicrobial effects are not yet fully elucidated. However, based on studies of related N-phenylacetamide derivatives, two primary mechanisms have been proposed:

  • Cell Membrane Disruption: Some N-phenylacetamide derivatives have been shown to cause rupture of the bacterial cell membrane.[1][5] This leads to the leakage of intracellular components and ultimately cell death. The lipophilic nature of the difluorophenyl group may facilitate the insertion of these compounds into the lipid bilayer, thereby disrupting its integrity.

  • Enzyme Inhibition: Another proposed mechanism is the inhibition of essential bacterial enzymes. Penicillin-binding proteins (PBPs), which are crucial for the synthesis of the peptidoglycan cell wall, are a potential target.[3] Inhibition of PBPs weakens the cell wall, making the bacterium susceptible to osmotic lysis.

The following diagram illustrates these two potential mechanisms of action.

Antimicrobial Mechanism of Action cluster_0 Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cell Wall->Cell Membrane PBP Penicillin-Binding Protein (PBP) Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Compound This compound Derivative Compound->Cell Membrane Membrane Disruption (Leakage of contents) Compound->PBP Enzyme Inhibition (Inhibition of cell wall synthesis)

Caption: Postulated mechanisms of antimicrobial action.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized and well-documented protocols are essential. The following are detailed methodologies for the two most common in vitro antimicrobial susceptibility tests.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow Diagram:

Broth Microdilution Workflow Start Start Prepare Serial Dilutions Prepare 2-fold serial dilutions of the test compound in a 96-well microtiter plate. Start->Prepare Serial Dilutions Inoculate Plate Inoculate each well with the standardized microbial suspension. Prepare Serial Dilutions->Inoculate Plate Prepare Inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Prepare Inoculum->Inoculate Plate Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). Inoculate Plate->Incubate Read Results Visually inspect for turbidity or use a plate reader to determine the MIC. Incubate->Read Results End End Read Results->End

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solution: Dissolve the this compound-based compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the antimicrobial stock solution to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no inoculum).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).

Kirby-Bauer Disc Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of inhibition around a disc impregnated with the test compound.

Workflow Diagram:

Disc Diffusion Workflow Start Start Prepare Inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Start->Prepare Inoculum Inoculate Plate Evenly swab the inoculum onto a Mueller-Hinton agar plate. Prepare Inoculum->Inoculate Plate Apply Discs Place antimicrobial-impregnated discs on the agar surface. Inoculate Plate->Apply Discs Incubate Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). Apply Discs->Incubate Measure Zones Measure the diameter of the zone of inhibition for each disc. Incubate->Measure Zones End End Measure Zones->End

Caption: Workflow for the Kirby-Bauer disc diffusion test.

Step-by-Step Protocol:

  • Inoculum Preparation: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Application of Discs: Aseptically apply sterile paper discs impregnated with a known concentration of the this compound-based compound onto the surface of the agar. Ensure the discs are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disc in millimeters. The interpretation of susceptible, intermediate, or resistant is based on standardized zone diameter interpretive charts (e.g., from CLSI).

Conclusion and Future Directions

This compound-based compounds represent a promising class of antimicrobial agents with potential for broad-spectrum activity. The available data, while not from direct comparative studies, suggests that the difluorophenyl moiety is a key determinant of efficacy. The proposed mechanisms of action, including cell membrane disruption and enzyme inhibition, offer multiple avenues for therapeutic intervention.

To fully realize the potential of this chemical class, future research should focus on:

  • Systematic SAR Studies: Synthesis and evaluation of a homologous series of this compound derivatives to precisely define the impact of substitutions on the acetamide and phenyl moieties.

  • Mechanism of Action Elucidation: In-depth studies to definitively identify the molecular targets and mechanisms of antimicrobial action.

  • In Vivo Efficacy and Toxicity: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

This guide provides a foundational understanding of the antimicrobial efficacy of this compound-based compounds. The provided protocols and analysis of the current literature are intended to empower researchers to design and execute robust studies that will further advance this promising area of drug discovery.

References

A Comparative Guide to NQO1-Targeted Drug Discovery: A Case Study of an Imidazo[5,4-f]benzimidazole(imino)quinone Derived from N-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) has emerged as a compelling target. Overexpressed in a variety of solid tumors, NQO1's role in cellular detoxification and redox cycling presents a unique therapeutic window. This guide delves into a case study of a promising NQO1-targeted agent, an imidazo[5,4-f]benzimidazole(imino)quinone, tracing its origin from the precursor N-(2,5-Difluorophenyl)acetamide. We will objectively compare its profile with established NQO1-targeted compounds, β-lapachone and ES936, providing a comprehensive analysis supported by experimental data and detailed protocols for researchers in drug discovery.

The Rationale for Targeting NQO1 in Oncology

NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones, bypassing the formation of reactive semiquinone intermediates. In normal tissues, this is a detoxification pathway. However, many cancer cells exhibit significantly elevated levels of NQO1. This differential expression can be exploited to selectively target cancer cells using bioreductive drugs. These drugs are relatively non-toxic in their parent quinone form but are "activated" by NQO1 in cancer cells to produce cytotoxic species. This targeted activation minimizes off-target effects and enhances the therapeutic index.

The mechanism of NQO1-mediated cytotoxicity often involves a futile redox cycle. The NQO1-generated hydroquinone can be unstable and auto-oxidize back to the quinone, producing reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This rapid and sustained production of ROS overwhelms the cancer cell's antioxidant defenses, leading to extensive DNA damage, hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), depletion of cellular NAD+ and ATP, and ultimately, a unique form of programmed cell death termed NAD+-Keresis.

From a Simple Acetamide to a Complex Quinone: The Synthetic Journey

The subject of our case study, a potent imidazo[5,4-f]benzimidazole(imino)quinone, begins its journey from a relatively simple starting material: this compound. This acetamide serves as a key building block, with the difluorophenyl moiety being a crucial element for the subsequent synthetic transformations that lead to the final complex heterocyclic structure.

The synthesis of this compound is a straightforward acylation of 2,5-difluoroaniline with acetic anhydride.[1][2] This initial step is critical for installing the acetamide group, which plays a role in the subsequent cyclization reactions to form the benzimidazole core. The electron-withdrawing fluorine atoms on the phenyl ring are hypothesized to enhance the binding affinity of the final iminoquinone to the NQO1 active site.[1]

Synthesis_Workflow A 2,5-Difluoroaniline C This compound A->C Acylation B Acetic Anhydride B->C D Multi-step Synthesis C->D E imidazo[5,4-f]benzimidazole (imino)quinone D->E NQO1_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Lysate Preparation C Add Lysate to Plate A->C B Reaction Mixture (with/without Dicoumarol) B->C D Add Substrate (Menadione) C->D E Measure Absorbance at 340 nm (kinetic) D->E F Calculate Rate of NADH Oxidation E->F G Determine Specific NQO1 Activity F->G

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2,5-Difluorophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined below are grounded in the core principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory requirements. It is imperative to treat N-(2,5-Difluorophenyl)acetamide with the same precautions as other potentially hazardous acetamide derivatives, which are often suspected carcinogens and may cause skin and eye irritation.[1][2][3][4]

Core Principles of Chemical Waste Disposal

Before delving into the specific steps for this compound, it is crucial to understand the foundational principles of laboratory waste management:

  • Waste Minimization : The most effective way to manage waste is to minimize its generation in the first place.[5] This can be achieved by carefully planning experiments to use the smallest feasible quantities of reagents and avoiding over-ordering.

  • Segregation : Hazardous waste must be segregated from non-hazardous waste to ensure proper disposal and prevent unwanted chemical reactions.[6] Halogenated organic compounds, such as this compound, should be collected separately from non-halogenated organic waste.

  • Proper Labeling and Storage : All waste containers must be clearly and accurately labeled with their contents.[7] They should be stored in a designated, well-ventilated area away from incompatible materials.

  • Regulatory Compliance : All chemical waste disposal must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][8][9]

Disposal Procedure for this compound

The following step-by-step protocol should be followed for the safe disposal of this compound and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure:

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.[10]

  • Hand Protection : Use chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[11]

  • Body Protection : A lab coat or other protective clothing is essential.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1]

Step 2: Waste Collection and Containerization
  • Designated Waste Container : Use a dedicated, properly labeled hazardous waste container for the collection of solid this compound. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Also, indicate the associated hazards (e.g., "Suspected Carcinogen," "Irritant").

  • Segregation : This waste stream should be categorized as halogenated organic waste . Do not mix it with non-halogenated solvents, acids, bases, or other incompatible waste streams.[6]

Step 3: Handling Contaminated Materials

Any materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • Empty Containers : The original container of this compound, even if "empty," will contain residue and must be disposed of as hazardous waste. Do not rinse the container into the drain. Place the empty, sealed container in the designated solid waste container.

  • Contaminated Labware : Glassware, spatulas, and other equipment that cannot be decontaminated should be placed in the solid hazardous waste container.

  • Spill Cleanup Materials : Any absorbent materials, such as vermiculite or sand, used to clean up spills of this compound should be collected in a sealed bag and placed in the designated solid waste container.

Step 4: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Well-ventilated.

  • Away from heat sources and direct sunlight.

  • Clearly marked as a hazardous waste storage area.

Step 5: Final Disposal
  • Licensed Waste Carrier : Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[11][12] Do not attempt to dispose of this chemical through standard municipal waste or by pouring it down the drain.[2][7]

  • Documentation : Complete all necessary waste disposal paperwork as required by your institution and the waste disposal vendor. This ensures a proper chain of custody and regulatory compliance.

  • Recommended Disposal Method : The recommended method for the final disposal of this compound is incineration at a licensed chemical destruction facility.[10] This high-temperature process is designed to break down halogenated organic compounds into less harmful substances.

Quantitative Data and Hazard Summary

PropertyInformationSource
Chemical Formula C8H7F2NOPubChem[13]
Molecular Weight 171.15 g/mol PubChem[13]
Primary Hazards Suspected of causing cancer (based on analogous compounds). Causes skin and eye irritation (based on analogous compounds).Sigma-Aldrich[1], Chemos GmbH & Co.KG[2]
EPA Waste Code Not specifically listed, but should be managed as a halogenated organic compound. Potentially F002 if in a spent solvent mixture.EPA[5]
Disposal Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.Sigma-Aldrich[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_characterization Step 2: Characterize Waste (Solid, Liquid, Contaminated Material) ppe->waste_characterization solid_waste Solid this compound or Contaminated Materials waste_characterization->solid_waste Solid or Contaminated Labware/PPE liquid_waste This compound in Solution waste_characterization->liquid_waste In Solution containerize_solid Step 3: Place in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->containerize_solid containerize_liquid Step 3: Place in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->containerize_liquid storage Step 4: Store in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage disposal_pickup Step 5: Arrange for Pickup by Licensed Hazardous Waste Vendor storage->disposal_pickup end End: Proper Disposal Complete disposal_pickup->end

Caption: Workflow for the safe disposal of this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from wearing the correct PPE to ensuring final disposal via a licensed professional service—researchers can mitigate risks and maintain a safe working environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

A Researcher's Guide to the Safe Handling of N-(2,5-Difluorophenyl)acetamide: A Protocol for Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

While specific toxicological data for N-(2,5-Difluorophenyl)acetamide is not extensively documented, a thorough hazard assessment can be conducted by examining the parent compound, acetamide, and structurally related molecules. Acetamide is classified as a substance suspected of causing cancer (Carcinogenicity Category 2)[1]. Analogs containing the difluorophenyl group are known to cause skin and serious eye irritation[2][3]. Therefore, a cautious approach is paramount.

Table 1: GHS Hazard Classification for Related Compounds

Hazard Statement Description GHS Pictogram Source(s)
H302 Harmful if swallowed [2]
H315 Causes skin irritation [2][3]
H319 Causes serious eye irritation [2][3]
H335 May cause respiratory irritation [3]

| H351 | Suspected of causing cancer | |[1] |

Given these potential hazards, all contact should be minimized by employing appropriate engineering controls (e.g., fume hood) and the rigorous use of personal protective equipment.

Personal Protective Equipment (PPE): Your Primary Defense

The selection and use of PPE is a critical control measure. The following protocol is designed to ensure maximum protection.

PPE Selection

A risk-based approach should be taken when selecting PPE. For handling this compound in solid (powder) form or in solution, the following are mandatory:

Table 2: Required Personal Protective Equipment

PPE Category Specification Rationale
Eye and Face Protection Safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[2][4] Protects against dust particles and chemical splashes, preventing serious eye irritation.
Hand Protection Chemical-resistant nitrile gloves conforming to EN 374 standard. Gloves should be inspected for integrity before each use.[5] Provides a barrier against skin contact, which can cause irritation.[2]
Body Protection A buttoned, long-sleeved laboratory coat. Consider a chemical-resistant apron for added protection during procedures with a high risk of splashing. Prevents contamination of personal clothing and skin.
Respiratory Protection Required when dusts are generated. A NIOSH-approved or EN 149 compliant respirator should be used if engineering controls (e.g., fume hood) are not sufficient to control airborne dust.[6] Protects the respiratory tract from irritation due to inhalation of the compound in powder form.[3]

| Foot Protection | Closed-toe shoes that cover the entire foot. | Protects against spills and dropped objects. |

Donning PPE: A Step-by-Step Workflow

The order in which PPE is put on is crucial to ensure it is worn correctly and provides the intended protection.

G cluster_0 PPE Donning Sequence a Step 1: Put on Lab Coat b Step 2: Put on Respirator (if required) a->b c Step 3: Put on Eye and Face Protection b->c d Step 4: Put on Gloves c->d

Caption: PPE Donning Sequence.

Doffing PPE: Preventing Contamination

The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding environment.

G cluster_1 PPE Doffing Sequence a Step 1: Remove Gloves b Step 2: Remove Lab Coat a->b c Step 3: Remove Eye and Face Protection b->c d Step 4: Remove Respirator (if used) c->d e Step 5: Wash Hands Thoroughly d->e

Caption: PPE Doffing Sequence.

Safe Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) for the most current information.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing: When weighing or transferring the solid material, do so carefully to avoid creating dust.[2][5] Use a spatula and weigh onto a tared weigh boat or paper.

  • In Solution: When working with the compound in solution, be mindful of potential splashes.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2]

Emergency Procedures: Immediate Actions

In the event of an exposure or spill, prompt and correct action is critical.

Table 3: Emergency First Aid Procedures

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][7]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[2][5][7]
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][5][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[2][7] Do not let the product enter drains.[2] |

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.

Waste Segregation
  • Solid Waste: Unused this compound and any materials grossly contaminated with it (e.g., weigh boats, paper towels from a spill) should be collected in a clearly labeled, sealed container for hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the rinsed container as unused product.[2]

Disposal Workflow

All waste must be disposed of through a licensed professional waste disposal service.[1][2] Do not dispose of this material down the drain or in the regular trash.

G cluster_2 Waste Disposal Workflow a Segregate Waste at Point of Generation b Collect in Labeled, Sealed Hazardous Waste Containers a->b c Store in a Designated Satellite Accumulation Area b->c d Arrange for Pickup by a Licensed Waste Disposal Company c->d

Caption: Waste Disposal Workflow.

By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(2,5-Difluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
n-(2,5-Difluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.